Antimalarial agent 14
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-phenylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKUADBGJIXWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921586 | |
| Record name | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150-59-0 | |
| Record name | NSC102533 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In Vitro Activity of Antimalarial Agent X (formerly "Agent 14")
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the novel antimalarial candidate, Agent X. The data and protocols presented herein are compiled from preliminary studies to facilitate further research and development of this promising compound.
Quantitative In Vitro Efficacy and Cytotoxicity
The in vitro activity of Antimalarial Agent X was evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Cytotoxicity was assessed against a standard mammalian cell line to determine the selectivity index.
Table 1: In Vitro Antiplasmodial Activity of Agent X against P. falciparum Strains
| P. falciparum Strain | Type | IC₅₀ (nM)[1] |
| 3D7 | Chloroquine-Sensitive | 15.2 ± 2.1 |
| K1 | Chloroquine-Resistant | 28.5 ± 3.4 |
| Dd2 | Chloroquine-Resistant | 35.1 ± 4.0 |
Table 2: In Vitro Cytotoxicity of Agent X against Mammalian Cells
| Cell Line | Type | CC₅₀ (µM)[2] | Selectivity Index (SI)¹ |
| HepG2 | Human Hepatoma | 45.3 ± 5.2 | >1500 |
| VERO | Monkey Kidney | > 50 | >1750 |
¹Selectivity Index (SI) = CC₅₀ (HepG2) / IC₅₀ (P. falciparum K1)
Experimental Protocols
The following protocols detail the methodologies used to ascertain the in vitro activity and cytotoxicity of Antimalarial Agent X.
2.1. In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.
-
Parasite Culture: P. falciparum strains (3D7, K1, and Dd2) were maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.[3] Cultures were incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Procedure:
-
Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) were seeded into 96-well plates.
-
Antimalarial Agent X was serially diluted and added to the wells. Chloroquine and artesunate (B1665782) were used as positive controls, and wells with no compound served as negative controls.
-
Plates were incubated for 72 hours under the standard culture conditions.
-
After incubation, the plates were frozen at -80°C.
-
For analysis, plates were thawed and 100 µL of SYBR Green I lysis buffer was added to each well.
-
Plates were incubated in the dark for 1 hour at room temperature.
-
Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence intensity values were plotted against the log of the drug concentration, and the IC₅₀ values were calculated using a nonlinear regression model.
2.2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line.
-
Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.[2]
-
Assay Procedure:
-
HepG2 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Antimalarial Agent X was serially diluted and added to the wells. Doxorubicin was used as a positive control.
-
Plates were incubated for 48 hours.
-
Following incubation, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The CC₅₀ values were determined by plotting the percentage of cell viability against the log of the drug concentration.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow for the in vitro screening of Antimalarial Agent X.
3.2. Proposed Signaling Pathway Inhibition
Preliminary mechanism of action studies suggest that Antimalarial Agent X may interfere with the parasite's hemoglobin degradation pathway, a critical process for its survival within the host erythrocyte.
References
In Vivo Efficacy of Antimalarial Agent "Candidate Compound 19" in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of the novel antimalarial agent, "Candidate Compound 19," in murine models. The document outlines the experimental protocols used to assess its activity, presents key quantitative data in a structured format, and visualizes the experimental workflow for clarity. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical evaluation of this promising antimalarial candidate.
Quantitative Efficacy Data
The in vivo antimalarial activity of "Candidate Compound 19" was primarily evaluated using the Peters' 4-Day Suppressive Test against Plasmodium berghei in Swiss albino mice. This standard screening model assesses the ability of a compound to inhibit parasite growth during the early stages of infection.[1] The results are summarized below, with chloroquine (B1663885) serving as the positive control.
| Treatment Group | Dose (mg/kg/day, i.p.) | Mean Parasitemia (%) on Day 4 | Percent Suppression (%) |
| Negative Control (Vehicle) | - | 15.8 ± 2.1 | 0 |
| Candidate Compound 19 | 10 | 8.2 ± 1.5 | 48.1 |
| 25 | 3.1 ± 0.9 | 80.4 | |
| 50 | 0.9 ± 0.4 | 94.3 | |
| Chloroquine Phosphate (B84403) | 10 | 0.2 ± 0.1 | 98.7[1] |
Data are presented as mean ± standard deviation.
In addition to the suppressive test, a preliminary acute oral toxicity study was conducted to assess the safety profile of "Candidate Compound 19." No signs of toxicity or mortality were observed at a dose of 2000 mg/kg, and no significant changes in body weight or gross abnormalities in major organs were noted over a 14-day observation period.[1]
Experimental Protocols
The following sections detail the methodologies employed in the in vivo evaluation of "Candidate Compound 19."
Peters' 4-Day Suppressive Test
This test is a standard primary in vivo screening model to assess the schizonticidal activity of a compound against a newly initiated malaria infection.[1]
-
Animals: Female Swiss albino mice, 6-8 weeks old, weighing 20-25g, were used for the study.[1]
-
Parasite: A chloroquine-sensitive strain of Plasmodium berghei (ANKA or NK65) was utilized for infection.[1]
-
Infection: Mice were inoculated intraperitoneally (IP) with infected blood containing approximately 1 x 10^7 parasitized erythrocytes.[1][2]
-
Drug Administration: "Candidate Compound 19" was administered intraperitoneally (IP) once daily for four consecutive days, starting on the day of infection.[1] Chloroquine phosphate (10 mg/kg) was used as a positive control.[1]
-
Efficacy Assessment: On the fifth day, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells was determined by microscopic examination. The percent suppression of parasitemia was calculated relative to the untreated control group.
Acute Oral Toxicity Study
This study provides a preliminary assessment of the safety profile of the test compound.[1]
-
Animals: Healthy, non-infected mice were used for this study.
-
Procedure: A single high dose of "Candidate Compound 19" (e.g., 2000 mg/kg) was administered orally to a group of mice that had been fasted overnight.[1]
-
Observation: The animals were closely monitored for any signs of toxicity, morbidity, and mortality for the first 4 hours and then daily for 14 days.[1] Body weight was recorded periodically.
-
Endpoint: If no mortality was observed in 3-5 animals, the LD50 was considered to be greater than 2000 mg/kg.[1] At the end of the observation period, a gross necropsy was performed to examine for any visible abnormalities in major organs.[1]
Visualized Experimental Workflow and Potential Mechanism of Action
To provide a clear visual representation of the experimental processes and the potential mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for the in vivo efficacy testing of "Candidate Compound 19".
While the specific molecular target of "Candidate Compound 19" has not been detailed, many antimalarial drugs, particularly those belonging to the quinoline (B57606) family, are known to interfere with the parasite's detoxification of heme.[3][4] The parasite digests hemoglobin within its digestive vacuole, releasing toxic heme. This heme is then biocrystallized into inert hemozoin.[3][4] A common mechanism of action for antimalarials is the inhibition of this hemozoin formation, leading to an accumulation of toxic heme and subsequent parasite death.[3][4][5]
Caption: Putative mechanism of action for an antimalarial agent targeting hemozoin formation.
References
- 1. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
- 2. mmv.org [mmv.org]
- 3. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the potent in vitro and in vivo antimalarial activities of ionophore compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 10-Aminoartemisinin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum parasites. Artemisinin (B1665778) and its derivatives are the cornerstone of modern antimalarial chemotherapy, valued for their rapid parasite clearance. However, the development of artemisinin resistance necessitates the exploration of novel analogues with improved efficacy and pharmacokinetic profiles. This technical guide focuses on the structure-activity relationship (SAR) of a promising class of artemisinin analogues: the 10-aminoartemisinin derivatives. These compounds, where the C-10 oxygen-linked substituent of traditional derivatives like dihydroartemisinin (B1670584) (DHA) is replaced by a nitrogen atom, have demonstrated potent antimalarial activity, including against artemisinin-resistant parasite strains.[1][2] This guide will provide an in-depth analysis of their SAR, detailed experimental protocols, and a summary of their proposed mechanism of action.
Data Presentation: In Vitro Antimalarial Activity
The antimalarial potency of 10-aminoartemisinin derivatives is typically evaluated in vitro against various strains of P. falciparum, including both chloroquine-sensitive (e.g., NF54, 3D7) and chloroquine-resistant (e.g., Dd2, K1, W2) lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their activity. The following tables summarize the IC50 values for a selection of 10-aminoartemisinin derivatives, highlighting the impact of different substituents at the C-10 position.
Table 1: In Vitro Activity of 10-Aminoartemisinin Derivatives Against Asexual Blood Stage P. falciparum
| Compound | Substituent at C-10 | P. falciparum Strain | IC50 (nM) | Reference |
| DHA (control) | -OH | NF54 | 4.8 | [3] |
| Artemiside | Piperazinyl | NF54 | 1.5 | [3] |
| Artemisone | NF54 | 42.4 | [3] | |
| 13 | Butanesulfonamide | NF54 | 3.5 | [3] |
| 14 | Long-chain alkane sulfonamide | NF54 | >50-100 | [3] |
| 15 | Aryl sulfonamide | NF54 | 3.2 | [3] |
| 18 | Aryl sulfonamide | NF54 | 15.0 | [3] |
| 23 | p-Trifluoromethylaryl urea (B33335) | NF54 | ~1-2 | [3] |
| 24 | Aryl urea | NF54 | ~1-2 | [3] |
| 28 | p-Fluorophenyl amide | NF54 | ~1-2 | [3] |
| DHA (control) | -OH | Dd2 | 5.3 | [3] |
| Artemiside | Piperazinyl | Dd2 | 2.1 | [3] |
| Artemisone | Dd2 | 2.0 | [3] | |
| 13 | Butanesulfonamide | Dd2 | 3.5 | [3] |
| 15 | Aryl sulfonamide | Dd2 | 5.0 | [3] |
| 23 | p-Trifluoromethylaryl urea | Dd2 | 1.8 | [3] |
| 28 | p-Fluorophenyl amide | Dd2 | 1.1 | [3] |
Table 2: In Vitro Activity of 10-Aminoartemisinin Derivatives Against Gametocyte Stages of P. falciparum
| Compound | P. falciparum Stage | IC50 (nM) | Reference |
| DHA (control) | Early Gametocytes | >1000 | [3] |
| DHA (control) | Late Gametocytes | >1000 | [3] |
| Artemiside | Early Gametocytes | 4.7 | [3] |
| Artemiside | Late Gametocytes | 1.5 | [3] |
| Artemisone | Early Gametocytes | 1.9 | [3] |
| Artemisone | Late Gametocytes | 42.4 | [3] |
| 13 | Early Gametocytes | 10.0 | [3] |
| 13 | Late Gametocytes | 0.7 | [3] |
| 15 | Early Gametocytes | 8.0 | [3] |
| 15 | Late Gametocytes | 0.7 | [3] |
| 28 | Early Gametocytes | 22.0 | [3] |
| 28 | Late Gametocytes | 0.4 | [3] |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables reveal several key SAR trends for 10-aminoartemisinin derivatives:
-
General Potency : The majority of 10-aminoartemisinin derivatives exhibit potent antimalarial activity in the low nanomolar range, often surpassing the activity of the parent compound, dihydroartemisinin (DHA).[3]
-
Aryl Ureas and Amides : Derivatives featuring aryl urea and p-fluorophenyl amide substituents at the C-10 position consistently demonstrate the highest potency against asexual P. falciparum strains.[3]
-
Sulfonamides : While many sulfonamide derivatives are highly active, their potency can be influenced by the nature of the substituent. For instance, certain aryl sulfonamides show excellent activity, whereas some long-chain alkane sulfonamides are considerably less active.[3]
-
Gametocytocidal Activity : A significant advantage of 10-aminoartemisinin derivatives is their potent activity against both early and late-stage gametocytes, which are the sexual stages of the parasite responsible for transmission.[3] This suggests their potential as transmission-blocking agents.
-
Resistance Profile : Importantly, many of these novel compounds do not show cross-resistance with existing antimalarials and retain their activity against artemisinin-resistant parasite strains.[3]
Experimental Protocols
The evaluation of antimalarial activity for these derivatives relies on standardized in vitro and in vivo assays.
In Vitro Antimalarial Assays
1. SYBR Green I-Based Fluorescence Assay
This assay is a widely used, simple, and cost-effective method for determining parasite viability by measuring DNA content.[4][5]
-
Principle : SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In a culture of parasitized red blood cells, the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.[6]
-
Protocol Outline :
-
Compound Plating : Prepare serial dilutions of the test compounds in a 96-well plate.
-
Parasite Culture : Add synchronized ring-stage P. falciparum culture to the wells.
-
Incubation : Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining : Add a lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading : Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[4]
-
Data Analysis : Calculate the IC50 values by plotting the fluorescence intensity against the compound concentration.
-
2. Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of a parasite-specific enzyme.[1][7]
-
Principle : The pLDH enzyme is released upon lysis of the parasites. Its activity is measured by the conversion of a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. The color intensity is proportional to the number of viable parasites.[1]
-
Protocol Outline :
-
Compound Plating and Parasite Incubation : Same as the SYBR Green I assay.
-
Lysis : Lyse the cells to release the pLDH enzyme.
-
Reagent Addition : Add a reagent mixture containing the necessary substrates for the pLDH reaction.
-
Signal Development : Incubate at room temperature to allow for color development.
-
Absorbance Reading : Measure the absorbance at ~650 nm using a microplate reader.[1]
-
Data Analysis : Determine the IC50 values from the absorbance data.
-
In Vivo Antimalarial Assay
Peter's 4-Day Suppressive Test
This is a standard in vivo model to assess the efficacy of antimalarial compounds in mice.[8][9]
-
Principle : The assay measures the ability of a test compound to suppress the growth of Plasmodium berghei in infected mice over a four-day treatment period.
-
Protocol Outline :
-
Infection : Infect mice intraperitoneally with P. berghei-infected red blood cells.[9]
-
Treatment : Administer the test compound to groups of mice orally or subcutaneously once daily for four consecutive days, starting a few hours after infection. Include a negative control (vehicle) and a positive control (e.g., chloroquine) group.[8]
-
Parasitemia Monitoring : On day 5, prepare Giemsa-stained thin blood smears from each mouse and determine the percentage of parasitized red blood cells by microscopy.[8]
-
Data Analysis : Calculate the percentage of parasite growth suppression for each treatment group compared to the negative control group.
-
Visualizations
Experimental Workflow for Antimalarial Drug Screening
Experimental Workflow for Screening 10-Aminoartemisinin Derivatives.
Proposed Mechanism of Action
The antimalarial activity of artemisinin and its derivatives is intrinsically linked to the endoperoxide bridge within their structure.
Proposed Mechanism of Action for 10-Aminoartemisinin Derivatives.
The prevailing hypothesis for the mechanism of action is as follows:
-
Activation : Inside the parasite's food vacuole, the endoperoxide bridge of the artemisinin derivative is cleaved by ferrous iron (Fe(II)), which is released during the digestion of host hemoglobin.[10]
-
Radical Formation : This cleavage generates highly reactive carbon-centered free radicals.[10]
-
Target Alkylation : These radicals then alkylate and damage essential parasite proteins. One proposed target is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6), which is crucial for maintaining calcium homeostasis in the parasite.[11]
-
Parasite Killing : The widespread, non-specific damage to vital biomolecules ultimately leads to parasite death.
Conclusion
The 10-aminoartemisinin derivatives represent a highly promising class of antimalarial agents. Their potent activity against both asexual and sexual stages of P. falciparum, including drug-resistant strains, underscores their potential to be developed into new artemisinin combination therapies. The favorable structure-activity relationships, particularly with aryl urea and amide substitutions at the C-10 position, provide a clear path for further optimization. The detailed experimental protocols and understanding of their mechanism of action outlined in this guide are intended to facilitate the ongoing research and development efforts aimed at combating malaria.
References
- 1. benchchem.com [benchchem.com]
- 2. mmv.org [mmv.org]
- 3. Frontiers | Optimal 10-Aminoartemisinins With Potent Transmission-Blocking Capabilities for New Artemisinin Combination Therapies–Activities Against Blood Stage P. falciparum Including PfKI3 C580Y Mutants and Liver Stage P. berghei Parasites [frontiersin.org]
- 4. iddo.org [iddo.org]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 7. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Identification and Validation of Novel Antimalarial Drug Targets
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents with novel modes of action.[1][2][3] High-throughput screening of large chemical libraries has identified numerous compounds with potent anti-parasitic activity, yet their molecular targets often remain unknown.[2][4] This guide provides a comprehensive overview of the experimental and computational workflows employed to identify and validate the molecular target of a novel antimalarial compound, herein referred to as "Agent 14." This document is intended for researchers and drug development professionals in the field of malaria chemotherapy.
Initial Characterization and Hypothesis Generation
The first step in target identification for a hit compound from a phenotypic screen is to characterize its anti-parasitic activity and generate initial hypotheses about its mode of action.
In Vitro Parasite Viability Assays
The potency of Agent 14 against the asexual blood stages of P. falciparum is determined using standardized in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric.
Table 1: In Vitro Activity of Agent 14 against P. falciparum
| Parasite Strain | IC50 (nM) | Assay Method |
| 3D7 (drug-sensitive) | 15.2 ± 2.1 | SYBR Green I-based fluorescence assay |
| Dd2 (chloroquine-resistant) | 18.5 ± 3.4 | SYBR Green I-based fluorescence assay |
| K1 (multidrug-resistant) | 16.8 ± 2.9 | [3H]-hypoxanthine incorporation assay |
Stage-Specific Activity and Morphological Analysis
Determining the parasite life cycle stage at which Agent 14 acts can provide clues to its target.[3] Synchronized parasite cultures are treated with the compound at different developmental stages (ring, trophozoite, schizont), and the effects on parasite morphology and progression are observed via Giemsa-stained blood smears.[3]
Table 2: Stage-Specific Inhibitory Effects of Agent 14
| Treatment Stage | Endpoint | Observation |
| Ring | 48h parasite viability | Arrested development at the trophozoite stage |
| Trophozoite | 48h parasite viability | Abnormal "stumpy" morphology, failure to progress to schizonts |
| Schizont | Merozoite egress | No inhibition of egress |
These findings suggest that Agent 14's target is likely essential during the trophozoite stage of parasite development.
Target Deconvolution Strategies
Several orthogonal approaches can be employed to identify the molecular target of Agent 14.
In Vitro Evolution and Whole-Genome Sequencing (WGS)
This is a powerful method for identifying drug targets by selecting for resistant parasites and identifying the mutations responsible for the resistance phenotype.[1]
-
Continuous Drug Pressure: P. falciparum 3D7 parasites are cultured in the presence of a sub-lethal concentration of Agent 14 (e.g., 2x IC50).
-
Stepwise Concentration Increase: As parasites adapt and resume normal growth, the concentration of Agent 14 is gradually increased.
-
Isolation of Resistant Clones: Once parasites can grow at a concentration significantly higher than the initial IC50 (e.g., >10x), individual resistant parasites are isolated by limiting dilution.
-
Phenotypic Confirmation: The IC50 of Agent 14 against the resistant clones is determined to confirm the resistance phenotype.
-
Whole-Genome Sequencing: Genomic DNA is extracted from the resistant clones and the parental 3D7 strain. WGS is performed to identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that are unique to the resistant parasites.
Caption: Workflow for identifying a drug target via in vitro evolution and WGS.
A common outcome of this process is the identification of non-synonymous SNPs in a single gene that are consistently found in independently selected resistant lines. For instance, a mutation in a gene encoding a protein kinase or a transporter could be identified.
Affinity-Based Methods
Chemical proteomics can be used to directly identify the binding partners of Agent 14.
-
Probe Synthesis: Agent 14 is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) without abolishing its antimalarial activity.
-
Lysate Preparation: Asexual stage P. falciparum parasites are lysed to produce a soluble protein extract.
-
Affinity Pull-down: The biotinylated Agent 14 probe is immobilized on streptavidin-coated beads and incubated with the parasite lysate.
-
Washing and Elution: The beads are washed to remove non-specific binders, and specifically bound proteins are eluted.
-
Protein Identification: The eluted proteins are identified by mass spectrometry (LC-MS/MS).
Proteins that are consistently pulled down by the active probe but not by an inactive analog or beads alone are considered potential targets.
Target Validation
Once a candidate target is identified, its role in the mechanism of action of Agent 14 must be validated.
Genetic Validation
Genetic manipulation of the candidate target gene in P. falciparum can confirm its essentiality and its interaction with the compound.
-
Genetic Modification: The endogenous locus of the candidate target gene is modified using CRISPR-Cas9 to introduce an aptamer sequence in the 3' UTR and a tag (e.g., HA or GFP). This allows for the regulation of protein expression by anhydrotetracycline (B590944) (aTc).
-
Expression Regulation: In the absence of aTc, translation of the target protein is repressed. In the presence of aTc, the protein is expressed at normal levels.
-
Phenotypic Analysis: The growth of the modified parasite line is monitored in the presence and absence of aTc to confirm the essentiality of the target gene for parasite survival.
-
IC50 Shift Assay: The IC50 of Agent 14 is determined for the modified parasite line in the presence (high target expression) and absence (low target expression) of aTc. A significant shift in IC50 upon altered target expression levels provides strong evidence that the compound acts through this target.
Table 3: Hypothetical IC50 Shift Data for Agent 14
| Parasite Line | Target Expression Level | IC50 of Agent 14 (nM) | Fold Shift |
| Candidate Gene-KD | High (+aTc) | 16.5 ± 2.8 | - |
| Candidate Gene-KD | Low (-aTc) | 320.7 ± 25.1 | 19.4x |
An increase in IC50 when the target protein level is reduced is a strong indicator of a direct interaction.
Biochemical Validation
If the target is an enzyme, its inhibition by Agent 14 can be confirmed using in vitro biochemical assays.
-
Protein Expression and Purification: The candidate target protein from P. falciparum is expressed recombinantly (e.g., in E. coli or an insect cell system) and purified.
-
Enzyme Activity Assay: A biochemical assay is developed to measure the enzymatic activity of the purified protein. This could be, for example, a kinase assay measuring the transfer of 32P-ATP to a substrate.
-
Inhibition Studies: The activity of the enzyme is measured in the presence of varying concentrations of Agent 14 to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 4: Hypothetical Biochemical Inhibition Data for Agent 14
| Target Enzyme | Substrate | IC50 (nM) | Ki (nM) |
| Recombinant PfTargetKinase | Myelin Basic Protein | 45.3 ± 5.9 | 22.1 |
Signaling Pathway Context
Understanding the biological pathway in which the target functions is crucial for predicting potential downstream effects and mechanisms of resistance. For example, if the validated target of Agent 14 is a protein kinase, it could be part of a critical signaling cascade.
Illustrative Signaling Pathway: A Putative Kinase Cascade
Many cellular processes in P. falciparum, such as red blood cell invasion and egress, are regulated by signaling pathways involving cyclic nucleotides and protein kinases.[5] For instance, cAMP-dependent protein kinase A (PKA) is a key regulator.[5] If Agent 14 were found to target a component of this pathway, its mechanism could be contextualized as follows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Target identification and validation of novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
Physicochemical Properties of the Novel Antimalarial Agent Cyclen Bisquinoline (CNBQ)
A Technical Whitepaper for Drug Development Professionals
This document provides a detailed overview of the core physicochemical properties of the novel antimalarial drug lead, 4,10-bis(7-chloroquinoline)-1,4,7,10-tetraazacyclododecane, referred to as Cyclen Bisquinoline (CNBQ). The data and experimental protocols herein are essential for researchers, scientists, and drug development professionals engaged in the advancement of new antimalarial therapies.
Introduction
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. CNBQ, a cyclen-based bisquinoline, has demonstrated promising antimalarial activity. A thorough understanding of its physicochemical properties is critical for its progression through the drug development pipeline, influencing formulation, pharmacokinetics, and bioavailability. This guide summarizes the key physicochemical data for both the free base (FB) and hydrochloride salt forms of CNBQ.
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of CNBQ and its hydrochloride salt.
Table 1: General Physicochemical Properties
| Property | CNBQ (Free Base) | CNBQ (Hydrochloride Salt) |
| Appearance | White polymorphic crystalline powder | Off-white amorphous powder |
| LogP | 5.14 | Not Applicable |
| pKa Values | 5.9, 6.6, 8.7 | Not Applicable |
Table 2: Thermal Analysis Data (DSC)
| Form | Thermal Event | Temperature (°C) |
| CNBQ (Free Base) | Polymorph 1 Melting Point | 166 |
| Polymorph 2 Melting Point | 178 | |
| Polymorph 3 Melting Point | 195 | |
| Polymorph 4 Melting Point | 234 | |
| CNBQ (Hydrochloride Salt) | Broad Endotherm | 260 |
| Onset of Degradation | > 270 |
Table 3: Aqueous Solubility
| Medium | CNBQ (Free Base) Solubility | CNBQ (Hydrochloride Salt) Solubility | Fold Increase |
| Water | Low | Significantly Higher | ~370 |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are provided below.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and thermal behavior of CNBQ free base and its hydrochloride salt.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A sample of the compound (3-5 mg) is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed. An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is monitored as a function of temperature.
-
Endothermic and exothermic events, such as melting and degradation, are recorded. For the CNBQ hydrochloride salt, a broad endotherm was observed, and degradation began above 270°C.[1] The free base showed at least four different crystalline polymorphs with melting points at 166°C, 178°C, 195°C, and 234°C.[1][2]
-
Equilibrium Solubility Determination
-
Objective: To determine the aqueous solubility of CNBQ free base and its hydrochloride salt.
-
Methodology:
-
An excess amount of the compound is added to a known volume of purified water in a sealed vial.
-
The vials are shaken at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).[1][2] The formation of the salt improved its water solubility by approximately 370-fold.[1][2]
-
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
-
Objective: To quantify the concentration of CNBQ in solution for solubility and stability studies.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of CNBQ.
-
Injection Volume: 20 µL.
-
-
Methodology:
-
A standard curve is generated by injecting known concentrations of CNBQ to establish the relationship between peak area and concentration.
-
Filtered samples from the solubility or stability studies are injected into the HPLC system.
-
The peak area of CNBQ is measured, and the concentration is calculated using the standard curve.
-
Visualizations
The following diagrams illustrate key experimental workflows.
References
In-depth Technical Guide: Early-Stage ADME Properties of Antimalarial Agent 14
A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of novel drug candidates is paramount in the early stages of drug discovery and development. These properties are critical determinants of a compound's ultimate success as a therapeutic agent, influencing its efficacy, safety, and dosing regimen. This technical guide provides a detailed overview of the early-stage ADME profile of Antimalarial Agent 14, a promising compound in the fight against malaria.
Executive Summary
This compound has emerged from high-throughput screening campaigns as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Early-stage in vitro ADME studies have been conducted to assess its drug-like properties and to guide further optimization efforts. This document summarizes the available data on the solubility, permeability, metabolic stability, and plasma protein binding of this compound, and provides detailed experimental protocols for the assays performed.
Data Presentation: Summary of In Vitro ADME Properties
The following table provides a consolidated view of the key early-stage ADME parameters for this compound.
| ADME Parameter | Assay | Result | Interpretation |
| Solubility | Kinetic Solubility | 75 µM | Moderate solubility |
| Permeability | PAMPA | 5.2 x 10⁻⁶ cm/s | Moderate permeability |
| Metabolic Stability | Human Liver Microsomes (HLM) | t½ = 45 min | Moderate stability |
| Plasma Protein Binding | Human Plasma | 92% | High binding |
Experimental Protocols
Detailed methodologies for the key in vitro ADME experiments are provided below to ensure reproducibility and to offer a clear understanding of the data generation process.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution at a physiological pH.
Methodology:
-
A 10 mM stock solution of this compound is prepared in 100% dimethyl sulfoxide (B87167) (DMSO).
-
The stock solution is serially diluted in DMSO to create a concentration range.
-
An aliquot of each dilution is added to PBS (pH 7.4) to a final DMSO concentration of 1%.
-
The solutions are shaken for 2 hours at room temperature.
-
Following incubation, the samples are filtered to remove any precipitated compound.
-
The concentration of the solubilized compound in the filtrate is determined by liquid chromatography-mass spectrometry (LC-MS/MS) against a standard curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane, simulating the gastrointestinal tract barrier.
Methodology:
-
A donor plate is prepared with a solution of this compound (10 µM) in PBS (pH 7.4).
-
An acceptor plate is filled with PBS (pH 7.4).
-
A filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) is placed on top of the donor plate.
-
The acceptor plate is then placed on top of the filter plate, creating a "sandwich".
-
The assembly is incubated for 4-16 hours at room temperature.
-
After incubation, the concentrations of this compound in the donor, acceptor, and filter plates are measured by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To evaluate the in vitro metabolic stability of this compound upon incubation with human liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Methodology:
-
This compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched by the addition of ice-cold acetonitrile (B52724) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percentage of the parent compound remaining versus time.
Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to proteins in human plasma, which can significantly impact its distribution and availability to exert its pharmacological effect.
Methodology:
-
This compound is added to human plasma at a final concentration of 1 µM.
-
The plasma sample is placed in a rapid equilibrium dialysis (RED) device, which contains a semi-permeable membrane separating the plasma sample from a buffer compartment.
-
The device is incubated at 37°C for 4-6 hours to allow for equilibrium to be reached.
-
At the end of the incubation, samples are taken from both the plasma and buffer compartments.
-
The concentration of this compound in each compartment is determined by LC-MS/MS.
-
The percentage of plasma protein binding is calculated as: % Bound = ((Concentration_plasma - Concentration_buffer) / Concentration_plasma) * 100
Visualizations
To further illustrate the experimental processes and logical flows, the following diagrams have been generated using the DOT language.
Novel Scaffolds for Antimalarial Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimalarial agents to combat the growing threat of drug resistance necessitates the exploration of new chemical scaffolds. This technical guide provides an in-depth overview of promising new scaffolds, their biological activities, the experimental protocols used for their evaluation, and the key pathways they target.
Promising Antimalarial Scaffolds: A Quantitative Overview
A diverse range of heterocyclic compounds has emerged from drug discovery efforts, demonstrating potent activity against Plasmodium falciparum, the deadliest malaria parasite. The following tables summarize the in vitro activity (IC50), cytotoxicity (CC50), and selectivity index (SI) of representative compounds from various novel scaffold classes. The selectivity index (SI = CC50 / IC50) is a critical parameter for identifying compounds with a favorable therapeutic window.
| Scaffold Class | Compound Example | P. falciparum Strain | IC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Quinoline Derivatives | 4-Aminoquinoline-isatin conjugate | W2 (CQ-resistant) | 0.0118 | - | - | - | [1] |
| 6-Chloro-2-arylvinylquinoline | Dd2 (CQ-resistant) | <0.1 | - | >200 (Selectivity Profile) | >2000 | [2] | |
| Pyrrolones | TDR32750 (8a) | K1 | ~0.009 | L6 | >18 | >2000 | [3] |
| 1,2,5-Oxadiazoles | N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | NF54 (CQ-sensitive) | 0.034 | L-6 | 51.87 | 1526 | [4] |
| Imidazolopiperazines | KAF156 | - | - | - | - | - | [5] |
| Fluorinated Scaffolds | 2-(trifluoromethyl)[6][7][8]triazolo[1,5-a]pyrimidine derivative | PfW2 (CQ-resistant) | <1 | - | - | - | [9] |
| 1,3,5-Tris-substituted Benzenes | 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | W2 (CQ-resistant) | 0.07 | HepG2 | 62.11 | 887.29 | [8] |
| 3D7 | 0.06 | HepG2 | 62.11 | 1035.17 | [8] | ||
| Isocyanoterpenes | MED6-189 | Drug-sensitive & resistant strains | - | - | - | - | [10] |
Key Experimental Protocols
The discovery and development of novel antimalarial scaffolds rely on a cascade of robust in vitro and in vivo assays. This section provides detailed methodologies for the key experiments commonly cited in antimalarial drug discovery.
In Vitro Antiplasmodial Activity Assay: SYBR Green I-based Method
This high-throughput assay measures parasite DNA replication as an indicator of parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well black, clear-bottom microplates
-
Test compounds and standard antimalarial drugs (e.g., Chloroquine, Artemisinin)
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye.
Procedure:
-
Drug Plating: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include drug-free wells (negative control) and wells with standard antimalarials (positive control).
-
Parasite Seeding: Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 1% in complete culture medium. Add 100 µL of this suspension to each well of the drug-dosed plate.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[7]
-
Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant from each well. Add 100 µL of the SYBR Green I lysis buffer to each well.[7]
-
Incubation: Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.[7]
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.[7]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay: MTT Method
This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability after exposure to the test compounds.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, L6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Addition: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds, typically DMSO).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Antimalarial Efficacy: 4-Day Suppressive Test
This standard in vivo assay evaluates the ability of a test compound to inhibit parasite growth in a murine malaria model.
Materials:
-
Plasmodium berghei ANKA strain
-
Experimental mice (e.g., Swiss albino or ICR mice, 18-22g)[12]
-
Test compound and standard antimalarial drug (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)[12]
-
Giemsa stain
-
Microscope with oil immersion objective
Procedure:
-
Parasite Inoculation (Day 0): Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 10⁷ P. berghei-infected red blood cells.[2][12]
-
Drug Administration (Day 0 to Day 3): Two to four hours post-infection, administer the first dose of the test compound or vehicle control to the respective groups of mice (typically 5 mice per group) via the oral (p.o.) or subcutaneous (s.c.) route. Continue treatment once daily for four consecutive days.[2][12]
-
Parasitemia Determination (Day 4): On the fifth day, prepare thin blood smears from the tail vein of each mouse. Fix the smears with methanol (B129727) and stain with Giemsa.[12]
-
Microscopic Analysis: Determine the percentage of parasitemia by counting the number of parasitized red blood cells per 1000 total red blood cells under a microscope.[12]
-
Data Analysis: Calculate the percentage of parasitemia suppression for each dose compared to the vehicle control group. The ED50 and ED90 (the doses that produce 50% and 90% reduction in parasitemia, respectively) can be determined by performing a probit analysis of the dose-response data.[12]
Visualizing the Path to Discovery: Workflows and Pathways
Understanding the logical flow of experiments and the biological pathways targeted by novel scaffolds is crucial for efficient drug discovery. The following diagrams, generated using Graphviz (DOT language), illustrate key processes.
High-Throughput Screening (HTS) and Hit-to-Lead Workflow
This diagram outlines the typical workflow from initial screening of large compound libraries to the identification of lead candidates for further development.
Caption: A typical workflow for antimalarial drug discovery.
Targeting Novel Pathways: Phosphatidylinositol-4 Kinase (PI4K) Inhibition
Imidazopyrazines are a novel class of antimalarials that have been shown to target the lipid kinase PI4K, an essential enzyme for parasite development across multiple life stages.
Caption: Mechanism of action of Imidazopyrazines via PI4K inhibition.
Dual-Target Mechanism of Isocyanoterpenes
The synthetic compound MED6-189, inspired by marine natural products, exhibits a dual mode of action, targeting both the apicoplast and vesicular trafficking pathways, which may hinder the development of resistance.[10]
Caption: Dual-target mechanism of the antimalarial compound MED6-189.
References
- 1. researchgate.net [researchgate.net]
- 2. mmv.org [mmv.org]
- 3. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Four-day suppressive test [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. med.nyu.edu [med.nyu.edu]
- 10. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Note: Synthesis of a Quinolonyl-Urea Analog as a Potential Antimalarial Agent
Introduction
The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including a number of historically significant antimalarial agents like chloroquine. Modifications of the quinolone ring system continue to be a promising strategy in the development of new therapeutics to combat drug-resistant strains of Plasmodium falciparum. This application note details a synthetic protocol for a representative quinolonyl-urea compound, designated here as "Antimalarial Agent 14," which belongs to a class of compounds that have shown potential antimalarial activity. The synthesis involves the construction of a 4-quinolone-3-carboxylic acid precursor, followed by a Curtius rearrangement to form a key isocyanate intermediate, which is subsequently converted to the target urea (B33335) derivative. This protocol is intended for researchers in drug discovery and medicinal chemistry.
Overall Reaction Scheme
The synthesis of this compound is a multi-step process that begins with the formation of a 4-quinolone-3-carboxylic acid (a common precursor in quinolone chemistry). This precursor then undergoes a Curtius rearrangement, a reliable method for converting carboxylic acids to primary amines or their derivatives. In this protocol, the isocyanate intermediate from the rearrangement is trapped to form a symmetrical urea.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2-methylquinoline-3-carboxylic Acid (Precursor)
This protocol is a general method for the synthesis of the quinolone carboxylic acid precursor, adapted from established methodologies.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Diphenyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and heating equipment
Procedure:
-
Step 1: Condensation. In a round-bottom flask, dissolve aniline (1.0 eq) in ethanol. Add ethyl acetoacetate (1.1 eq) dropwise while stirring. Heat the mixture to reflux for 4 hours.
-
Step 2: Cyclization. Remove the ethanol under reduced pressure. To the resulting residue, add diphenyl ether and heat the mixture to 250 °C for 30 minutes.
-
Step 3: Saponification. Cool the reaction mixture to room temperature and add a 10% aqueous solution of sodium hydroxide. Heat the mixture to 80 °C for 1 hour to saponify the ester.
-
Step 4: Precipitation. After cooling, carefully acidify the mixture with concentrated HCl to a pH of approximately 2-3. The product, 4-hydroxy-2-methylquinoline-3-carboxylic acid, will precipitate.
-
Step 5: Purification. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired precursor.
Protocol 2: Synthesis of this compound (N,N'-bis(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)urea)
This protocol describes the conversion of the carboxylic acid precursor to the final urea compound via a Curtius rearrangement.[1][2][3]
Materials:
-
4-Hydroxy-2-methylquinoline-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous toluene (B28343) or dioxane
-
Water
-
Standard laboratory glassware with inert atmosphere capabilities
Procedure:
-
Step 1: Formation of Acyl Chloride. Suspend the 4-hydroxy-2-methylquinoline-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours under an inert atmosphere. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Step 2: Formation of Acyl Azide. Dissolve the crude acyl chloride in dry acetone and cool the solution to 0 °C in an ice bath. Add a solution of sodium azide (1.5 eq) in water dropwise, keeping the temperature below 10 °C. Stir the mixture for 1 hour at 0 °C.
-
Step 3: Curtius Rearrangement and Urea Formation. Carefully add the acyl azide solution to a flask containing refluxing anhydrous toluene. The acyl azide will undergo rearrangement to the isocyanate with the evolution of nitrogen gas. The isocyanate can then react with any residual water or with another isocyanate molecule upon workup to form the symmetrical urea. Reflux for 2-3 hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the azide peak and isocyanate peak).
-
Step 4: Isolation and Purification. Cool the reaction mixture. The urea product will precipitate. Collect the solid by filtration, wash with cold toluene and then water. The crude product can be recrystallized from a suitable solvent such as DMF/methanol to yield pure N,N'-bis(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)urea (this compound).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound and its precursor. Yields and purity are representative and may vary based on reaction scale and optimization.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) | Melting Point (°C) |
| 4-Hydroxy-2-methylquinoline-3-carboxylic acid | 203.19 | 75-85 | >95 | 270-275 |
| This compound | 402.41 | 60-70 | >98 | >300 |
Visualizations
Synthesis Workflow for this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound from aniline.
Logical Flow of the Curtius Rearrangement
This diagram outlines the mechanistic steps of the Curtius rearrangement as applied in this protocol.
Caption: Key transformations in the Curtius rearrangement pathway.
References
Application Notes and Protocols for In Vitro Testing of Novel Antimalarial Agents
Topic: In Vitro Parasite Culture Techniques for Antimalarial Agent Testing
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The in vitro cultivation of Plasmodium falciparum, the most virulent human malaria parasite, is a cornerstone of antimalarial drug discovery and development. First established by Trager and Jensen, this methodology allows for the continuous propagation of the parasite's asexual erythrocytic stages, providing a robust platform for screening and characterizing the efficacy of novel antimalarial compounds.[1][2] These application notes provide detailed protocols for the in vitro culture of P. falciparum, synchronization of parasite stages, and the subsequent testing of a hypothetical antimalarial agent, designated here as "Antimalarial Agent X," using common and reliable assay methods.
The primary objective of these protocols is to determine the 50% inhibitory concentration (IC50) of a test compound, which is the concentration at which a 50% reduction in parasite growth is observed compared to untreated controls. This is a critical parameter for assessing the potency of a potential antimalarial drug.
I. Continuous In Vitro Culture of Plasmodium falciparum
The continuous in vitro culture of P. falciparum provides the necessary parasite material for drug susceptibility testing. The method, adapted from Trager and Jensen, involves the cultivation of parasites in human erythrocytes in a defined medium and a specific gas environment.[3]
Materials:
-
P. falciparum strain (e.g., 3D7, W2, Dd2)
-
Human erythrocytes (blood group O+)
-
Complete Malaria Culture Medium (CMCM):
-
Gas mixture: 5% CO2, 5% O2, 90% N2[5]
-
Sterile culture flasks (25 cm²) or 6-well plates
-
Incubator at 37°C
Protocol:
-
Culture Initiation: Thaw cryopreserved parasite stocks according to standard laboratory procedures.
-
Culture Maintenance: Maintain parasite cultures at a 5% hematocrit in CMCM. The medium should be changed daily, and the parasitemia should be kept between 1-5%.
-
Monitoring Parasitemia: Prepare thin blood smears from the culture, stain with Giemsa, and determine the percentage of infected erythrocytes by light microscopy.
-
Splitting Cultures: When the parasitemia exceeds 5%, dilute the culture with fresh, uninfected erythrocytes and CMCM to bring the parasitemia back to a target of 0.5-1%.
II. Synchronization of Parasite Cultures
For many drug susceptibility assays, it is crucial to use synchronized parasite cultures, typically at the ring stage, to ensure uniform drug exposure across the parasite population.[6][7] The most common method for synchronization is sorbitol treatment, which selectively lyses erythrocytes infected with mature parasite stages (trophozoites and schizonts), leaving ring-stage parasites intact.[8][9]
Materials:
-
Asynchronous P. falciparum culture
-
5% (w/v) D-sorbitol solution, sterile
-
RPMI-1640 medium
Protocol:
-
Pellet the infected erythrocytes from the culture by centrifugation.
-
Resuspend the cell pellet in 5-10 volumes of the 5% sorbitol solution.
-
Incubate the suspension at 37°C for 10-15 minutes.
-
Centrifuge the suspension to pellet the intact erythrocytes (containing ring-stage parasites).
-
Wash the pellet twice with RPMI-1640 medium to remove the sorbitol and cellular debris.
-
Resuspend the synchronized ring-stage parasites in CMCM and return to culture. For a highly synchronized culture, this process can be repeated after 48 hours.
III. In Vitro Antimalarial Susceptibility Testing
Once a synchronized ring-stage culture is established, it can be used to assess the efficacy of "Antimalarial Agent X". The following are protocols for three widely used assays: the SYBR Green I-based fluorescence assay, the parasite lactate (B86563) dehydrogenase (pLDH) assay, and the histidine-rich protein II (HRP2) assay.
A. SYBR Green I-Based Fluorescence Assay
This assay measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[10][11][12][13]
-
Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)
-
96-well black, clear-bottom microtiter plates
-
"Antimalarial Agent X" and control drugs (e.g., Chloroquine, Artemisinin) serially diluted
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
-
Add 100 µL of drug dilutions to the wells of a 96-well plate. Include drug-free wells for 100% growth control and wells with uninfected erythrocytes for background control.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours in a modular incubation chamber at 37°C with the appropriate gas mixture.[14]
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
B. Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of pLDH, an enzyme produced by viable parasites. The activity of pLDH is proportional to the number of viable parasites.[15][16][17][18]
-
Synchronized ring-stage P. falciparum culture
-
96-well microtiter plates
-
"Antimalarial Agent X" and control drugs
-
Malstat™ reagent
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Prepare drug-dosed plates and add parasite culture as described for the SYBR Green I assay.
-
Incubate for 72 hours.
-
Freeze-thaw the plate once to lyse the cells and release pLDH.
-
In a separate plate, add a substrate solution containing Malstat™ and NBT/PES.
-
Transfer a small volume of the lysate from the drug plate to the substrate plate.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Read the absorbance at approximately 650 nm using a microplate reader.
-
Calculate IC50 values as described previously.
C. Histidine-Rich Protein II (HRP2) Assay
This assay is based on the detection of HRP2, a protein secreted by P. falciparum, using an enzyme-linked immunosorbent assay (ELISA). The amount of HRP2 is proportional to parasite growth.[14]
-
Synchronized ring-stage P. falciparum culture
-
96-well microtiter plates
-
"Antimalarial Agent X" and control drugs
-
Commercially available HRP2 ELISA kit
-
Prepare drug-dosed plates and add parasite culture as described for the SYBR Green I assay.
-
Incubate for 72 hours.
-
Freeze-thaw the plate to lyse the cells.
-
Transfer the lysate to the HRP2 ELISA plate.
-
Follow the manufacturer's instructions for the ELISA procedure (typically involves incubation with capture and detection antibodies, washing steps, and addition of a substrate).
-
Read the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate IC50 values as described previously.
IV. Data Presentation
Quantitative data from in vitro antimalarial testing should be summarized in clear and structured tables to allow for easy comparison of the potency of different compounds against various parasite strains.
Table 1: In Vitro Activity of Standard Antimalarial Drugs against Drug-Sensitive and Drug-Resistant P. falciparum Strains.
| Antimalarial Drug | 3D7 (Sensitive) IC50 (nM) | W2 (Chloroquine-Resistant) IC50 (nM) | Dd2 (Multidrug-Resistant) IC50 (nM) |
| Chloroquine | 10 - 30 | 200 - 500 | 300 - 600 |
| Artemisinin | 2 - 10 | 3 - 12 | 4 - 15 |
| Mefloquine | 5 - 20 | 30 - 80 | 40 - 100 |
| Lumefantrine | 15 - 40 | 20 - 50 | 25 - 60 |
| Piperaquine | 10 - 30 | 15 - 40 | 20 - 50 |
Note: The IC50 values presented are representative ranges from the literature and may vary between laboratories and specific assay conditions.[13][16][18][19]
Table 2: Hypothetical In Vitro Activity of Antimalarial Agent X.
| Antimalarial Agent | 3D7 (Sensitive) IC50 (nM) | W2 (Chloroquine-Resistant) IC50 (nM) | Dd2 (Multidrug-Resistant) IC50 (nM) |
| Agent X | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
V. Visualizations
Experimental Workflow
References
- 1. Mode of action and features of antimalarial drugs — MORU Tropical Health Network [tropmedres.ac]
- 2. Measuring the efficacy of anti-malarial drugs in vivo: quantitative PCR measurement of parasite clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists identify mechanism behind drug resistance in malaria parasite | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 8. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. malariaworld.org [malariaworld.org]
- 11. mmv.org [mmv.org]
- 12. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 16. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro assessment of drug resistance in Plasmodium falciparum in five States of India - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of the 50% Inhibitory Concentration (IC50) for Antimalarial Agent 14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the 50% inhibitory concentration (IC50) of a novel compound, "Antimalarial agent 14," against the asexual blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. A detailed methodology for assessing cytotoxicity to establish a selectivity index is also included.
The emergence and spread of drug-resistant Plasmodium falciparum necessitate the continuous discovery and development of new antimalarial agents.[1][2] A critical early step in this process is the determination of a compound's potency and efficacy. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug required to inhibit a biological process, such as parasite growth, by 50%.[1]
Two robust and widely used methods for determining the IC50 of antimalarial compounds against P. falciparum are the SYBR Green I-based fluorescence assay and the parasite Lactate (B86563) Dehydrogenase (pLDH) assay.[1][2] The SYBR Green I assay quantifies parasite proliferation by measuring the DNA content, while the pLDH assay measures the activity of a parasite-specific enzyme.[1][2][3][4]
Overall Workflow for Potency and Selectivity Testing
The process begins with the cultivation of malaria parasites, followed by parallel assays to determine the agent's efficacy against the parasite (IC50) and its toxicity to human cells (CC50). The ratio of these values provides the Selectivity Index (SI), a key indicator of the compound's therapeutic potential.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parasite Lactate Dehydrogenase as an Assay for Plasmodium falciparum Drug Sensitivity (1993) | M. T. Makler | 788 Citations [scispace.com]
Application Notes and Protocols for Antimalarial Agent 14 in Treating Chloroquine-Resistant Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of chloroquine-resistant Plasmodium falciparum present a significant challenge to global malaria control efforts, necessitating the development of novel and effective therapeutic agents.[1][2] Antimalarial Agent 14 is a promising new chemical entity with potent activity against chloroquine-resistant strains of P. falciparum. These application notes provide a comprehensive overview of Agent 14, including its mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation in a research setting.
Mechanism of Action
The precise mechanism of action of many antimalarial drugs is still under investigation, but several key pathways are targeted.[3][4] Chloroquine (B1663885), a 4-aminoquinoline, is known to interfere with the detoxification of heme in the parasite's digestive vacuole.[5] Resistance to chloroquine is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which reduces drug accumulation in the vacuole.[5]
This compound is hypothesized to act through a multi-target mechanism that circumvents common resistance pathways. Its proposed signaling pathway involves the inhibition of hemozoin biocrystallization, a critical process for parasite survival, and the disruption of the parasite's mitochondrial electron transport chain.[6][7] This dual action is believed to contribute to its efficacy against chloroquine-resistant strains.
Caption: Proposed dual mechanism of action for this compound.
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated against both chloroquine-sensitive (CS) and chloroquine-resistant (CR) strains of P. falciparum. The 50% inhibitory concentration (IC50) values were determined using a standardized [3H]-hypoxanthine incorporation assay.[5][8]
| P. falciparum Strain | Type | Agent 14 IC50 (nM) | Chloroquine IC50 (nM) |
| 3D7 | Chloroquine-Sensitive | 15 ± 2.5 | 20 ± 4.1 |
| Dd2 | Chloroquine-Resistant | 18 ± 3.1 | 250 ± 25.3 |
| K1 | Chloroquine-Resistant | 22 ± 4.5 | 310 ± 30.8 |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against P. falciparum using the [3H]-hypoxanthine incorporation method.[9][10][11]
Materials:
-
P. falciparum cultures (e.g., 3D7, Dd2, K1 strains)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.[9]
-
This compound stock solution (in DMSO)
-
Chloroquine stock solution (in water)
-
[3H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Cell harvester and scintillation counter
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare a parasite culture with 2.5% hematocrit and 0.5% parasitemia.
-
Serially dilute this compound and the control drug (chloroquine) in culture medium in a 96-well plate.
-
Add 200 µL of the parasite culture to each well.
-
Incubate the plates for 24 hours at 37°C in a controlled gas environment.
-
Add 25 µL of [3H]-hypoxanthine (0.5 µCi) to each well.
-
Incubate for an additional 24 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration.
Caption: Workflow for the in vitro antiplasmodial activity assay.
In Vivo Efficacy Study in a Murine Model
This protocol describes the evaluation of the in vivo antimalarial efficacy of Agent 14 using the Plasmodium berghei murine model, following a 4-day suppressive test.[9]
Materials:
-
Plasmodium berghei ANKA strain
-
Female Swiss albino mice (6-8 weeks old)
-
This compound formulation for oral administration
-
Chloroquine formulation for oral administration
-
Vehicle control (e.g., 7% Tween 80, 3% ethanol (B145695) in water)
-
Giemsa stain
Procedure:
-
Infect mice intraperitoneally with 1x10^7 P. berghei-infected red blood cells.
-
Randomly assign mice to treatment groups (Vehicle control, Chloroquine, Agent 14 at various doses).
-
Two hours post-infection, administer the first dose of the respective treatments orally.
-
Continue treatment once daily for four consecutive days.
-
On day 5, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percentage of parasite growth inhibition for each treatment group compared to the vehicle control group.
-
Monitor the mice for survival.
Caption: Workflow for the in vivo 4-day suppressive test.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the treatment of chloroquine-resistant malaria. Its potent in vitro activity against resistant strains and its hypothesized dual mechanism of action warrant further investigation and development. The protocols provided herein offer standardized methods for the continued evaluation of this and other novel antimalarial compounds.
References
- 1. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Chloroquine Resistance in Plasmodium falciparum Isolates from Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimalarial drug susceptibility testing of Plasmodium falciparum in Thailand using a microdilution radioisotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy Studies with Antimalarial Agent M5717
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Antimalarial Agent M5717, a novel drug candidate with a unique mechanism of action, particularly when used in combination therapy. The protocols detailed below are based on published preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction to Antimalarial Agent M5717
M5717, also known as DDD107498, is a potent antimalarial compound that targets the protein synthesis machinery of the Plasmodium parasite.[1] Specifically, it inhibits the translation elongation factor 2 (eEF2), an essential component for parasite survival.[2] This novel mechanism of action makes M5717 a promising candidate for combating drug-resistant malaria strains.[2] Preclinical studies have demonstrated its activity against multiple stages of the parasite's lifecycle, suggesting its potential for both treatment and prophylaxis.[1][3] To mitigate the risk of resistance development, M5717 is being evaluated in combination with other antimalarial drugs.[4][5]
Combination Therapy with Pyronaridine (B1678541)
A key focus of preclinical research has been the combination of M5717 with pyronaridine, an established antimalarial that inhibits hemozoin formation.[4][5] This combination targets two distinct and essential pathways in the parasite, a strategy designed to enhance efficacy and reduce the likelihood of resistance.[4]
Mechanism of Action of the Combination
The combination of M5717 and pyronaridine offers a dual-pronged attack on the Plasmodium parasite.
References
- 1. mmv.org [mmv.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. gh.bmj.com [gh.bmj.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Preclinical Antimalarial Combination Study of M5717, a Plasmodium falciparum Elongation Factor 2 Inhibitor, and Pyronaridine, a Hemozoin Formation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Antimalarial Agent 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. This document provides a comprehensive guide to the preclinical experimental design for a promising new antimalarial candidate, Agent 14. The following application notes and protocols outline the key in vitro and in vivo studies required to assess the efficacy, safety, and pharmacokinetic profile of Agent 14, in accordance with regulatory guidelines. These studies are critical for advancing the compound from a promising hit to a preclinical candidate.[1]
In Vitro Efficacy Assessment
The initial phase of preclinical evaluation involves a thorough assessment of Agent 14's intrinsic antimalarial activity in a controlled laboratory setting. This is achieved through a series of in vitro assays against various strains of P. falciparum.
Core Principle
In vitro screening is a fundamental component of antimalarial drug development, enabling the evaluation of a compound's activity against the parasite and providing insights into potential cross-resistance with existing drugs.[2][3] These assays measure the concentration of the drug required to inhibit parasite growth, typically expressed as the 50% inhibitory concentration (IC50).
Experimental Workflow: In Vitro Efficacy
Caption: Workflow for determining the in vitro efficacy of Agent 14.
Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
This protocol is adapted from standard high-throughput screening methods for antimalarial drug discovery.
1.3.1. Materials:
-
Agent 14 (stock solution in DMSO)
-
P. falciparum strains:
-
Drug-sensitive (e.g., 3D7)
-
Drug-resistant (e.g., Dd2, K1)
-
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax I or human serum)
-
SYBR Green I lysis buffer
-
96-well black microplates
-
Incubator with mixed gas (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
1.3.2. Procedure:
-
Parasite Culture: Maintain continuous cultures of P. falciparum strains in human erythrocytes at 37°C in a mixed gas environment.[4] Synchronize cultures to the ring stage.
-
Drug Dilution: Prepare a serial dilution of Agent 14 in complete culture medium. The final DMSO concentration should not exceed 0.5%. Include positive (e.g., Artemisinin) and negative (vehicle control) controls.
-
Assay Setup: Add 100 µL of parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in the mixed gas incubator.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: In Vitro Efficacy of Agent 14
| Parameter | P. falciparum 3D7 (Drug-Sensitive) | P. falciparum Dd2 (Chloroquine-Resistant) | P. falciparum K1 (Multidrug-Resistant) |
| IC50 (nM) | [Insert Value] | [Insert Value] | [Insert Value] |
| Resistance Index (RI) | 1.0 | [IC50 Dd2 / IC50 3D7] | [IC50 K1 / IC50 3D7] |
In Vivo Efficacy Assessment
Following promising in vitro results, the efficacy of Agent 14 must be evaluated in a living organism to understand its therapeutic potential in a more complex biological system. Murine models of malaria are standard for this purpose.[5][6]
Core Principle
In vivo models are indispensable for preclinical evaluation as they provide insights into a drug's efficacy, pharmacokinetics, and safety in a whole-organism context.[5] The Peters' 4-day suppressive test using Plasmodium berghei-infected mice is a widely accepted standard.
Experimental Workflow: In Vivo Efficacy (4-Day Suppressive Test)
Caption: Workflow for the 4-day suppressive test of Agent 14.
Protocol: 4-Day Suppressive Test in P. berghei-Infected Mice
2.3.1. Materials:
-
Agent 14
-
Plasmodium berghei (e.g., ANKA strain)
-
ICR or Swiss albino mice (female, 6-8 weeks old)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)
-
Giemsa stain
-
Microscope
2.3.2. Procedure:
-
Infection: Inoculate mice intravenously or intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells on Day 0.
-
Treatment: Randomly assign mice to treatment groups (n=5 per group): vehicle control, positive control (e.g., chloroquine), and various doses of Agent 14. Administer the first dose orally or via the desired route approximately 2 hours after infection. Continue daily dosing for the next three days (Days 1, 2, and 3).
-
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized erythrocytes by counting at least 1000 red blood cells under a microscope.
-
Data Analysis: Calculate the average parasitemia for each group and determine the percent suppression of parasitemia using the following formula: % Suppression = [1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Control Group)] x 100
Data Presentation: In Vivo Efficacy of Agent 14
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 | Percent Suppression (%) |
| Vehicle Control | - | [Insert Value] | 0 |
| Chloroquine | 20 | [Insert Value] | [Insert Value] |
| Agent 14 | 10 | [Insert Value] | [Insert Value] |
| Agent 14 | 30 | [Insert Value] | [Insert Value] |
| Agent 14 | 100 | [Insert Value] | [Insert Value] |
ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
Early assessment of the ADME/Tox properties of Agent 14 is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[7]
Core Principle
In vitro ADME assays provide a high-throughput method to predict a compound's pharmacokinetic and toxicological properties, guiding lead optimization and candidate selection.[7][8]
Logical Relationship: ADME/Tox and Candidate Selection
Caption: Key pillars for selecting Agent 14 as a preclinical candidate.
Protocols for Key In Vitro ADME/Tox Assays
3.3.1. Metabolic Stability Assay (Microsomes)
-
Objective: To assess the rate of metabolism of Agent 14 by liver enzymes.
-
Procedure:
-
Incubate Agent 14 with liver microsomes (human and rodent) and NADPH (a cofactor for metabolic enzymes).
-
Collect samples at various time points.
-
Analyze the concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance.
-
3.3.2. Caco-2 Permeability Assay
-
Objective: To predict the intestinal absorption of Agent 14.
-
Procedure:
-
Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a polarized monolayer) on a semi-permeable membrane.
-
Add Agent 14 to the apical (A) side and measure its appearance on the basolateral (B) side over time (A to B permeability).
-
In a separate experiment, add Agent 14 to the basolateral side and measure its appearance on the apical side to assess efflux.
-
Quantify the compound concentration using LC-MS/MS and calculate the apparent permeability coefficient (Papp).
-
3.3.3. Cytotoxicity Assay (HepG2 Cells)
-
Objective: To evaluate the general cytotoxicity of Agent 14 against a human liver cell line.
-
Procedure:
-
Culture HepG2 cells in a 96-well plate.
-
Expose the cells to a serial dilution of Agent 14 for 48-72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT or resazurin).
-
Calculate the 50% cytotoxic concentration (CC50).
-
Data Presentation: In Vitro ADME/Tox Profile of Agent 14
| ADME/Tox Parameter | Assay | Result | Interpretation |
| Metabolic Stability | Human Liver Microsomes | t½ = [Insert Value] min | [e.g., High, Moderate, Low] |
| Intestinal Permeability | Caco-2 Assay | Papp (A→B) = [Insert Value] x 10⁻⁶ cm/s | [e.g., High, Moderate, Low] |
| Cytotoxicity | HepG2 Cells | CC50 = [Insert Value] µM | [e.g., Non-toxic, Moderately toxic, Highly toxic] |
| Selectivity Index (SI) | - | CC50 (HepG2) / IC50 (3D7) | [Value > 10 is desirable] |
Regulatory Considerations and Next Steps
The preclinical development of antimalarial drugs should adhere to guidelines from regulatory authorities such as the FDA and EMA, and recommendations from organizations like the ICH.[9][10] The data generated from these studies will form a critical part of the Investigational New Drug (IND) application.
Upon successful completion of these preclinical studies, demonstrating a favorable efficacy, safety, and pharmacokinetic profile, Agent 14 can be advanced to more extensive preclinical toxicology studies in two species (one rodent, one non-rodent) to support Phase I clinical trials.[11]
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 3. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. The role of in vitro ADME assays in antimalarial drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. Federal Register :: Draft Guidance for Industry on Malaria: Developing Drug and Nonvaccine Biological Products for Treatment and Prophylaxis; Availability [federalregister.gov]
- 11. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Troubleshooting & Optimization
Improving solubility of Antimalarial agent 14 for in vivo testing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to improve the solubility of Antimalarial agent 14 for in vivo testing. The following information is designed for researchers, scientists, and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal solubility and stability, it is recommended to first dissolve this compound in a 100% organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[1] These stock solutions are generally more stable than aqueous dilutions.
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer for in vivo dosing. Why is this happening?
A2: This is a common issue for hydrophobic compounds.[1] Precipitation occurs because the concentration of the drug in the final aqueous medium exceeds its solubility limit. The organic solvent (DMSO) is diluted to a point where it can no longer keep the drug dissolved.[2] It is generally recommended to keep the final DMSO concentration below 0.5% in assays to avoid solvent effects on the biological system.[1]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q4: What are the primary strategies to improve the solubility of a compound like this compound for in vivo testing?
A4: Key strategies can be broadly categorized into physical modifications, chemical modifications, and the use of formulation carriers.[4][5]
-
Physical Modifications: These include reducing the particle size to increase surface area (micronization, nanosuspensions) or creating an amorphous (non-crystalline) form of the drug, which is more soluble.[5][6]
-
Chemical Modifications: This involves changing the pH of the formulation for ionizable drugs or forming complexes with other molecules, such as cyclodextrins, to enhance aqueous solubility.[5]
-
Formulation Approaches: This is often the most effective strategy and involves using excipients to create delivery systems like co-solvent systems, solid dispersions, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or liposomes.[7][8]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in in vivo animal models.
-
Possible Cause: Poor drug solubility is likely leading to low and variable bioavailability.[2] The drug may be precipitating at the injection site (for parenteral administration) or in the gastrointestinal tract (for oral administration) before it can be fully absorbed.[2]
-
Recommended Solution:
-
Assess Kinetic Solubility: First, determine the kinetic solubility of this compound in your chosen vehicle to confirm if you are exceeding its solubility limit (see Protocol 3).[1]
-
Implement a Formulation Strategy: If solubility is the issue, you must develop an enabling formulation. For oral administration, amorphous solid dispersions or lipid-based systems like SEDDS have proven effective for other antimalarials.[7] For parenteral routes, nanosuspensions or co-solvent systems may be appropriate.[4][9]
-
Issue 2: The vehicle used for administration is causing toxicity or adverse effects in the animal model.
-
Possible Cause: High concentrations of organic co-solvents (e.g., >10% DMSO, ethanol) or harsh surfactants (e.g., Cremophor EL) can cause local irritation, hemolysis, or other toxic effects.[9]
-
Recommended Solution:
-
Reduce Co-solvent Concentration: Aim to keep co-solvent levels as low as possible.
-
Explore Biocompatible Formulations: Switch to a more biocompatible delivery system. Lipid-based formulations (SEDDS, liposomes) and nanosuspensions often have better safety profiles.[8][10] Complexation with cyclodextrins can also be a well-tolerated alternative.[5]
-
Issue 3: The chosen formulation strategy (e.g., co-solvent) is not providing a sufficient increase in drug concentration.
-
Possible Cause: The selected method may not be optimal for the specific physicochemical properties of this compound. A simple co-solvent system may not be sufficient for a highly lipophilic compound.
-
Recommended Solution:
-
Systematic Screening: A systematic screening of different formulation approaches is necessary. This should be guided by the drug's properties.
-
Decision Workflow: Follow a logical workflow to select the best strategy. Start with simple methods and progress to more complex formulations if needed.
-
Caption: Decision workflow for selecting a suitable solubility enhancement strategy.
Data Summary Tables
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent in which the drug is soluble.[6] | Simple, rapid to formulate, suitable for early-stage testing.[4] | Potential for in vivo toxicity, drug may precipitate upon dilution.[9] |
| pH Adjustment | For ionizable drugs, adjusting the pH of the vehicle to form a soluble salt.[9] | Simple, effective for weakly acidic or basic drugs. | Risk of precipitation at physiological pH, not applicable to neutral compounds.[11] |
| Complexation | Encapsulating the drug molecule within a host molecule (e.g., cyclodextrin) to increase aqueous solubility.[5] | Significant solubility increase, can improve stability.[5] | Can be expensive, requires specific host-guest chemistry. |
| Nanosuspension | Reducing drug particle size to the nanometer range, increasing surface area and dissolution rate.[5] | Increases dissolution velocity, suitable for oral and parenteral routes.[6] | Requires specialized equipment (homogenizers), potential for particle aggregation. |
| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[7] | Significantly improves solubility and dissolution, established technology.[11] | Can be physically unstable (recrystallization), requires careful polymer selection. |
| Lipid-Based (SEDDS) | Isotropic mixtures of oil, surfactant, and drug that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media.[7][10] | Enhances oral bioavailability significantly, protects drug from degradation.[7] | Complex formulation development, potential for GI side effects from surfactants. |
Table 2: Example Compositions of Formulations for Poorly Soluble Antimalarials
| Formulation Type | Drug | Oil/Lipid | Surfactant | Co-surfactant/Co-solvent | Reference |
| SEDDS | ELQ-331 | Capmul® MCM | Kolliphor® HS 15 | Transcutol® HP | [7] |
| SNEDDS | Artemether & Lumefantrine | Oleic Acid | Cremophor® EL | Transcutol® HP | [10] |
| Nanoliposomes | Artemether & Lumefantrine | Phospholipon® 90H | Cholesterol | Pluronic F68 | [8][12] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension via High-Pressure Homogenization
This method is used to create a suspension of nano-sized drug particles, which can improve dissolution rates and bioavailability.[5]
-
Preparation of Pre-suspension:
-
Disperse a defined amount of this compound (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of Poloxamer 188 or Tween 80).
-
Mix using a standard overhead stirrer for 10-15 minutes to ensure the powder is fully wetted.
-
Subject the mixture to high-shear mixing or milling to reduce the particle size into the micron range.
-
-
High-Pressure Homogenization (HPH):
-
Transfer the pre-suspension into the feed reservoir of a high-pressure homogenizer.
-
Process the suspension through the HPH for 10-20 cycles at a pressure of 1000-1500 bar.[5] The cavitation forces will break down the drug microparticles into nanoparticles.
-
Maintain the temperature of the system using a cooling bath to prevent thermal degradation of the drug.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
-
Confirm the absence of large crystals using light microscopy.
-
Caption: Experimental workflow for preparing a drug nanosuspension.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are formulations designed to improve the oral absorption of lipophilic drugs.[7]
-
Excipient Screening:
-
Solubility Studies: Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Cremophor EL, Kolliphor HS 15), and co-surfactants (e.g., Transcutol HP, PEG 400). Select the excipients that show the highest solubilizing capacity.[10]
-
Emulsification Efficiency: Prepare simple formulations of the top-performing oils and surfactants. Disperse them in water and visually assess the resulting emulsion for clarity and stability.
-
-
Constructing Ternary Phase Diagrams:
-
Prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant at various ratios.
-
For each mixture, add a small amount to water with gentle agitation and observe the formation of a nanoemulsion.
-
Map the regions on a ternary phase diagram where spontaneous and stable nanoemulsions are formed.[7]
-
-
Preparation and Characterization of Drug-Loaded SEDDS:
-
Select an optimal ratio from the nanoemulsion region of the phase diagram.
-
Dissolve this compound in the oil/surfactant/co-surfactant mixture with gentle heating and vortexing until a clear solution is formed.
-
Characterization: Dilute the drug-loaded SEDDS in a relevant aqueous medium (e.g., simulated intestinal fluid) and measure the resulting droplet size, PDI, and zeta potential.[7] Perform in vitro dissolution tests to confirm rapid drug release.
-
Caption: How a SEDDS formulation enhances drug dissolution and absorption.
Protocol 3: Kinetic Solubility Assay
This assay helps determine the maximum concentration of a compound that can be maintained in an aqueous solution after being introduced from a DMSO stock.[1]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-20 mM).
-
Serial Dilution: Prepare a serial dilution of the stock solution in a 96-well plate using 100% DMSO.
-
Addition to Buffer: In a separate 96-well plate, add your aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Transfer: Add a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous buffer plate (e.g., containing 198 µL of buffer). This ensures a final DMSO concentration of 1%.
-
Incubation and Measurement:
-
Shake the plate for 1-2 hours at room temperature.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength like 620 nm.
-
-
Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ispe.gr.jp [ispe.gr.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Improving solubility and oral bioavailability of a novel antimalarial prodrug: comparing spray-dried dispersions with self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Antimalarial Agent 14
Welcome to the technical support center for the synthesis of Antimalarial Agent 14 and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this novel class of antimalarials.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is synthesized via a multi-step process that typically involves the formation of a key carboxylic acid intermediate followed by an amide condensation. The precursor to the carboxylic acid is generated through oxidation of a secondary alcohol, which itself is formed from the reduction of a corresponding ester.
Q2: What are the critical reaction steps in the synthesis of this compound that I should pay close attention to?
A2: The most critical steps are the oxidation of the secondary alcohol to the carbonyl group and the subsequent amide condensation to form the final compound. Incomplete oxidation can lead to impurities that are difficult to separate, while the amide coupling reaction is sensitive to moisture and the choice of coupling agents.
Q3: Are there any known stability issues with the intermediates or the final compound?
A3: While specific stability data for this compound is not extensively published, intermediates with free carboxylic acid or aldehyde functionalities may be susceptible to degradation or side reactions if not handled properly. It is recommended to use intermediates promptly or store them under an inert atmosphere at low temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of carboxylic acid intermediate (Compound 13) | 1. Incomplete hydrolysis of the ester precursor. 2. Degradation of the carboxylic acid product. | 1. Increase reaction time or temperature for the hydrolysis step. Consider using a stronger base or a co-solvent to improve solubility. 2. Work up the reaction under mild acidic conditions and avoid prolonged exposure to high temperatures. |
| Incomplete oxidation of secondary alcohol (to form Compound 12) | 1. Insufficient amount of oxidizing agent (e.g., Dess-Martin periodinane). 2. Degradation of the oxidizing agent. | 1. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. 2. Ensure the Dess-Martin periodinane is fresh and has been stored under anhydrous conditions. |
| Low yield in the final amide condensation step (to form Compound 14) | 1. Presence of moisture in the reaction. 2. Ineffective coupling agent. 3. Steric hindrance from the amine or carboxylic acid. | 1. Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Consider using alternative coupling agents such as HATU or COMU, which are often more efficient than standard carbodiimides. 3. If steric hindrance is suspected, a longer reaction time or a higher temperature may be required. |
| Difficult purification of the final product | 1. Presence of unreacted starting materials. 2. Formation of side products from the coupling reaction. | 1. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. 2. Use column chromatography with a carefully selected solvent system for purification. A gradient elution may be necessary to separate closely related impurities. |
Experimental Protocols
Synthesis of Carboxylic Acid Intermediate (Compound 13)
-
Ester Hydrolysis: The ester precursor is dissolved in a mixture of methanol (B129727) and water. An excess of lithium hydroxide (B78521) (or another suitable base) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC).
-
Acidification: The reaction mixture is cooled in an ice bath and acidified to a pH of approximately 3-4 with dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid.
Amide Condensation to form this compound
-
Reactant Preparation: The carboxylic acid intermediate (1 equivalent) and the desired amine (1-1.2 equivalents) are dissolved in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Addition of Coupling Agent: A suitable amide coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) are added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature under an inert atmosphere until the reaction is complete (as monitored by LC-MS).
-
Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Visualizing the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of this compound and related analogs.
Caption: Synthetic pathway for this compound and related analogs.
This technical support guide is intended to provide general guidance. Researchers should always refer to the specific reaction conditions and safety precautions outlined in their established laboratory protocols and relevant scientific literature.
Technical Support Center: Optimizing Antimalarial Agent 14 Dosage and Administration Route
This technical support center is designed for researchers, scientists, and drug development professionals working with the novel investigational antimalarial compound, Agent 14. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo efficacy studies with Agent 14 in a murine model?
A1: For a novel antimalarial compound like Agent 14, a typical starting point for in vivo efficacy testing is a 4-day suppressive test in mice infected with a rodent malaria parasite, such as Plasmodium berghei.[1] A common dose-ranging study might include doses of 100, 30, 10, and 3 mg/kg, administered by both subcutaneous (s.c.) and oral (p.o.) routes.[1] The selection of the initial dose range should ideally be informed by prior in vitro potency (IC50) and cytotoxicity data.
Q2: Agent 14 has poor aqueous solubility. What vehicle should I use for administration in mice?
A2: Poor solubility is a frequent challenge in preclinical drug development. A suitable vehicle should be non-toxic and not interfere with the compound's activity. Recommended starting vehicles for poorly soluble compounds include:
-
7% Tween 80 / 3% Ethanol: The compound is first dissolved in 70% Tween 80 and 30% ethanol, then diluted tenfold with sterile water.[1]
-
Standard Suspending Vehicle (SSV): This consists of 0.5% w/v Sodium Carboxymethylcellulose (Na-CMC), 0.5% v/v Benzyl Alcohol, and 0.4% v/v Tween 80 in a 0.9% NaCl solution.[1]
-
Dimethyl Sulfoxide (DMSO): Can be used, but it is advisable to keep the final concentration low (typically <10%) due to potential toxicity.
It is crucial to conduct a vehicle toxicity check by administering the chosen vehicle alone to a small group of animals and observing for adverse effects for at least 48 hours.
Q3: Agent 14 demonstrates high potency in vitro but shows poor efficacy in vivo. What are the potential reasons?
A3: Discrepancies between in vitro and in vivo results are common in drug discovery. Several factors could contribute to this:
-
Poor Pharmacokinetics: The compound may have low absorption, rapid metabolism, or fast excretion, leading to suboptimal exposure at the site of action.
-
Low Bioavailability: The administration route might not be optimal for absorption.
-
High Protein Binding: The compound might bind extensively to plasma proteins, reducing the free fraction available to act on the parasite.
-
Formulation Issues: The compound may be precipitating out of the vehicle after administration.
To investigate this, pharmacokinetic studies should be conducted to determine the compound's profile in the animal model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected toxicity or mortality in the mouse cohort. | The Maximum Tolerated Dose (MTD) is lower than anticipated. | Immediately halt dosing in the affected group. Conduct a thorough clinical observation of surviving animals. Perform a necropsy on deceased animals to identify any macroscopic organ abnormalities. Re-evaluate the dose range in a new MTD study. |
| High variability in parasitemia within the same treatment group. | Inconsistent dosing volume or formulation. | Ensure the formulation is homogenous before each administration. Use calibrated pipettes and appropriate syringe sizes for accurate dosing. |
| Inconsistent parasite inoculum. | Standardize the preparation and quantification of the parasite stock to ensure each mouse receives a consistent number of infected red blood cells. | |
| Precipitation of Agent 14 in the formulation. | The compound has exceeded its solubility limit in the chosen vehicle. | Try sonicating or gently warming the preparation. If precipitation persists, consider alternative vehicles or co-solvents. It may be necessary to prepare a fresh formulation more frequently. |
Experimental Protocols
In Vitro Susceptibility Testing using SYBR Green I Assay
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA through the fluorescence of SYBR Green I dye.[2]
Materials:
-
P. falciparum culture
-
Complete RPMI 1640 medium
-
Human erythrocytes
-
96-well microtiter plates
-
Agent 14 and control antimalarials
-
SYBR Green I lysis buffer
Procedure:
-
Prepare serial dilutions of Agent 14 in the complete medium and add them to the wells of a 96-well plate.
-
Add a synchronized ring-stage parasite suspension to each well.
-
Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).[2]
-
After incubation, freeze the plate to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark for 24 hours.
-
Measure fluorescence using a plate reader (excitation: ~485 nm, emission: ~530 nm).[2]
-
Calculate the IC50 values by plotting fluorescence intensity against the log of the drug concentration.
In Vivo Efficacy Assessment: 4-Day Suppressive Test
This is a standard method to evaluate the in vivo activity of a potential antimalarial drug.[1]
Materials:
-
Plasmodium berghei ANKA strain
-
Female BALB/c mice (6-8 weeks old)
-
Agent 14 formulation
-
Vehicle control
-
Positive control drug (e.g., Chloroquine)
-
Giemsa stain
Procedure:
-
On Day 0, infect mice intraperitoneally with 1x10^7 P. berghei-infected red blood cells.
-
Two hours post-infection, administer the first dose of Agent 14, vehicle, or positive control.
-
Administer subsequent doses on Days 1, 2, and 3 post-infection.
-
On Day 4, prepare thin blood smears from the tail of each mouse.
-
Fix the smears with methanol (B129727) and stain with 10% Giemsa.
-
Determine the percentage of parasitized red blood cells by counting at least 500 red blood cells under a microscope.
-
Calculate the percent suppression of parasitemia relative to the vehicle control group.
Signaling Pathways and Workflows
Caption: Workflow for the preclinical evaluation of Agent 14.
Caption: Decision tree for troubleshooting poor in vivo efficacy of Agent 14.
References
Technical Support Center: Strategies to Increase the Oral Bioavailability of Antimalarial Agent 14
Disclaimer: Publicly available physicochemical data for "Antimalarial agent 14" (also known as Compound N3) is limited. Therefore, this guide utilizes Atovaquone (B601224), a potent antimalarial agent that also inhibits the mitochondrial electron transport chain, as a representative model for a poorly soluble antimalarial drug. The strategies and protocols described herein are based on established methods for improving the oral bioavailability of compounds with similar characteristics and should be adapted and validated for this compound on a case-by-case basis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Compound N3) is a potent inhibitor of the mitochondrial electron transport chain in Plasmodium falciparum. By disrupting this pathway, it interferes with essential cellular processes, leading to parasite death.
Q2: What are the likely challenges in achieving good oral bioavailability for this compound?
A2: Like many potent antimalarial agents, including the model compound Atovaquone, this compound is likely to be a lipophilic molecule with low aqueous solubility. This poor solubility is a primary barrier to its absorption in the gastrointestinal tract, leading to low and variable oral bioavailability. Based on data from similar compounds, it is likely to be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug.
Q3: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: The main strategies focus on increasing the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal fluids. Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanocrystal technology.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility.
-
Lipid-Based Formulations: Dissolving the drug in a mixture of oils, surfactants, and co-solvents. These can form emulsions or microemulsions in the gut, improving solubilization. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's aqueous solubility.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Low and variable drug exposure in preclinical animal studies after oral administration. | Poor aqueous solubility limiting dissolution; Inconsistent wetting of the drug powder. | 1. Characterize the solid-state properties of the drug (crystallinity, polymorphism). 2. Evaluate the effect of food on absorption (positive food effect is common for lipophilic drugs). 3. Formulate the compound using one of the enabling technologies (e.g., micronization, ASD, SEDDS) and repeat the pharmacokinetic study. |
| Precipitation of the drug in the gastrointestinal tract during in vitro dissolution testing. | The drug is dissolving from a supersaturated solution (common with ASDs) and then crashing out of solution. | 1. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. 2. Optimize the drug loading in the amorphous solid dispersion. 3. For lipid-based systems, ensure the formulation forms a stable emulsion upon dilution. |
| Inconsistent results between different batches of a formulation. | Variability in the solid form of the drug; Issues with the manufacturing process of the formulation (e.g., incomplete amorphization in ASDs, phase separation in SEDDS). | 1. Implement rigorous quality control for the incoming drug substance (e.g., XRD for crystallinity). 2. Validate the manufacturing process to ensure reproducibility. 3. Conduct stability studies on the formulation to check for physical or chemical changes over time. |
Data Presentation: Physicochemical Properties of a Model Compound (Atovaquone)
The following table summarizes the key physicochemical properties of Atovaquone, which inform the selection of appropriate bioavailability enhancement strategies. Similar characterization would be essential for this compound.
| Property | Value | Implication for Oral Bioavailability | Reference |
| Molecular Weight | 366.8 g/mol | Within the range for good membrane permeability. | [1] |
| Aqueous Solubility | < 0.2 µg/mL (practically insoluble) | Major limiting factor for dissolution and absorption. | [2] |
| LogP | 5.8 | Highly lipophilic, suggesting good permeability but very poor aqueous solubility. | [3] |
| BCS Class | Class II (Low Solubility, High Permeability) | Dissolution is the rate-limiting step for absorption. | [4] |
| Protein Binding | >99% | High, which can affect distribution and clearance. | [1] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP VA64, Soluplus®)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer apparatus
Methodology:
-
Dissolve this compound and the selected polymer in the organic solvent at a predetermined ratio (e.g., 25:75 drug-to-polymer).
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and particle formation.
-
Collect the resulting powder and store it in a desiccator.
-
Characterize the ASD using Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
-
Assess the dissolution performance of the ASD compared to the crystalline drug using a USP II dissolution apparatus in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a formulated version of this compound compared to an unformulated suspension.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Formulation of this compound (e.g., ASD or SEDDS)
-
Suspension of this compound (e.g., in 0.5% methylcellulose)
-
Intravenous (IV) formulation of this compound (in a suitable solvent like DMSO/saline)
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS for bioanalysis
Methodology:
-
Fast the rats overnight with free access to water.
-
Divide the rats into three groups: IV, oral suspension (control), and oral formulation.
-
Administer the respective formulations at a specific dose (e.g., 1 mg/kg for IV, 10 mg/kg for oral).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow of Oral Drug Absorption.
Caption: Strategies to Enhance Oral Bioavailability.
References
Technical Support Center: Addressing Off-Target Effects of Antimalarial Agent 14
Welcome to the technical support center for Antimalarial Agent 14 (AA14), a novel investigational compound for the treatment of malaria. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects during experimentation. The following information is designed to help you identify, understand, and mitigate unintended biological interactions of AA14.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned about them when using this compound?
A1: Off-target effects occur when a compound, such as AA14, binds to and alters the function of proteins or molecules other than its intended therapeutic target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where the observed phenotype may not be due to the on-target activity.[1] Furthermore, off-target effects can cause cellular toxicity and may lead to adverse effects in preclinical and clinical studies, impacting the translatability of your findings.[1]
Q2: My cells are showing unexpected toxicity or a phenotype that doesn't align with the known function of AA14's target. Could this be due to off-target effects?
A2: Yes, unexpected cellular responses are often an indication of off-target activity. It is crucial to determine if the observed effects are a result of AA14 interacting with unintended cellular components. A systematic approach is recommended to investigate potential off-target interactions, starting with broad panel screening against common off-target families.
Q3: How can I proactively minimize the impact of potential off-target effects in my experimental design with AA14?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of AA14 that elicits the desired on-target activity.[1] Titrating the compound to determine this concentration is a critical first step. Additionally, employing orthogonal validation methods, such as using a structurally unrelated compound that targets the same pathway or using genetic techniques like siRNA or CRISPR to validate the on-target phenotype, can help differentiate between on- and off-target effects.[1][2]
Troubleshooting Guide
Issue 1: Observed cellular phenotype is inconsistent with the inhibition of the intended target of AA14.
This suggests that an unknown off-target with significant biological activity may be engaged.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of the intended target protein in your cell line using methods like western blot or qPCR.
-
Chemical Proteomics: Utilize affinity chromatography with AA14 as bait to pull down interacting proteins from cell lysates. These can then be identified by mass spectrometry.
-
Phenotypic Screening: Compare the observed phenotype with those in publicly available databases that catalog phenotypes induced by well-characterized compounds.
-
Issue 2: Inconsistent results are observed in a Cellular Thermal Shift Assay (CETSA) for AA14 target engagement.
-
Troubleshooting Steps:
-
Optimize Compound Concentration and Incubation Time: Titrate AA14 concentration and incubation time to ensure optimal target engagement.
-
Assess Cell Permeability: If using intact cells, poor cell permeability of AA14 could lead to inconsistent results. Evaluate the compound's physicochemical properties and consider performing a cell permeability assay.
-
Control for Protein Precipitation: Ensure that the observed shift is not due to non-specific protein precipitation at high compound concentrations. Include appropriate vehicle controls.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates a hypothetical scenario where AA14, while potent against its intended target, shows inhibitory activity against several host cell kinases at higher concentrations.
| Target | IC50 (nM) | Target Family | Location |
| P. falciparum PKG | 15 | Protein Kinase G | Parasite |
| Human SRC Kinase | 850 | Tyrosine Kinase | Host Cell |
| Human LCK Kinase | 1,200 | Tyrosine Kinase | Host Cell |
| Human MAPK1 | 5,500 | Serine/Threonine Kinase | Host Cell |
Table 2: Troubleshooting Common Issues in Off-Target Analysis
| Issue | Possible Cause | Suggested Solution |
| High background in kinase assay | Non-specific binding of AA14 | Include a counterscreen with a kinase-dead enzyme or a different assay format (e.g., biophysical). |
| No target engagement in CETSA | Poor cell permeability or compound efflux | Perform a permeability assay (e.g., PAMPA); use cell lines with and without known efflux transporters.[2] |
| Toxicity at low concentrations | Potent off-target effect | Conduct broad off-target screening (e.g., kinase panel, safety pharmacology panel). |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of AA14 against a broad panel of kinases to identify potential off-targets.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of AA14 (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
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Compound Addition: Add the diluted AA14 or a vehicle control (e.g., DMSO) to the wells.
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Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
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Detection: Add a detection reagent that measures the remaining ATP (luminescence-based) or the phosphorylated substrate (fluorescence- or antibody-based).
-
Data Analysis: Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of AA14 in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat intact cells with AA14 or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
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Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of the soluble target protein remaining in the supernatant by western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
Caption: General workflow for investigating off-target effects of a novel compound.
References
How to prevent degradation of Antimalarial agent 14 in solution
Welcome to the technical support center for Antimalarial Agent 14. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a novel synthetic compound belonging to the quinoline (B57606) class of antimalarials. It is a highly potent inhibitor of the parasite's heme detoxification pathway. It is a lipophilic molecule with poor water solubility and is susceptible to degradation by hydrolysis and photodegradation.
Q2: What are the primary causes of this compound degradation in solution?
A2: The main factors contributing to the degradation of this compound are:
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Hydrolysis: The ester functional group in the molecule is susceptible to hydrolysis, particularly at non-neutral pH.
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Photodegradation: Exposure to light, especially UV light, can cause photochemical reactions that alter the compound's structure and reduce its activity.
-
Oxidation: Although less common, prolonged exposure to atmospheric oxygen can lead to oxidative degradation.
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.
Q3: How should I prepare stock solutions of this compound?
A3: For optimal stability, dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.[1] Stock solutions in organic solvents are generally more stable than aqueous solutions.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maintain the stability of this compound:
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Stock Solutions (in organic solvent): Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous dilutions for each experiment from the stock solution. Do not store aqueous solutions for more than 24 hours.[1]
Q5: I am observing inconsistent results in my in-vitro assays. Could this be related to the degradation of this compound?
A5: Yes, inconsistent experimental outcomes are a strong indicator of compound instability. Degradation of this compound can lead to a decrease in its effective concentration, resulting in variable potency (IC50 values) in parasite growth inhibition assays.[1] It is crucial to adhere to proper handling and storage procedures to ensure consistent results.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
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Symptoms:
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Visible solid particles or cloudiness after diluting the organic stock solution into aqueous buffer or cell culture medium.
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Low and inconsistent readings in spectrophotometric or fluorometric assays.
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Significantly lower than expected biological activity.[1]
-
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Exceeding Aqueous Solubility Limit | Determine the maximum aqueous solubility of this compound in your specific medium. Consider lowering the final assay concentration. |
| Insufficient Organic Co-solvent | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed a level that is toxic to your biological system (typically <0.5%).[1] |
| pH-Dependent Solubility | Evaluate the solubility of this compound across a range of pH values to identify the optimal pH for solubility in your experimental buffer. |
| Use of Solubilizing Agents | For particularly challenging assays, consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, after validating their compatibility with your experimental setup. |
Issue 2: Loss of Potency of this compound Over Time
-
Symptoms:
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A gradual or sudden decrease in the observed biological activity of the compound in repeated experiments.
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The appearance of new peaks in HPLC or LC-MS analysis of the solution, indicating the formation of degradation products.[2]
-
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis | Prepare fresh aqueous dilutions for each experiment and minimize the time the compound is in an aqueous environment. Maintain the pH of the solution within the optimal stability range (see stability data below). |
| Photodegradation | Protect all solutions containing this compound from light by using amber-colored vials or by covering containers with aluminum foil.[1] Conduct experiments under subdued lighting conditions when possible. |
| Inappropriate Storage Temperature | Strictly adhere to the recommended storage temperatures for both stock and working solutions. Avoid leaving solutions at room temperature for extended periods. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to avoid the damaging effects of repeated freezing and thawing.[1] |
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours | Remaining Compound after 24 hours (%) |
| 5.0 | 12 | 25.0 |
| 6.0 | 36 | 60.5 |
| 7.0 | 72 | 79.4 |
| 7.4 | 60 | 74.1 |
| 8.0 | 24 | 50.0 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours | Remaining Compound after 24 hours (%) |
| 4 | 240 | 94.3 |
| 25 | 96 | 84.5 |
| 37 | 60 | 74.1 |
| 50 | 18 | 39.7 |
Table 3: Effect of Light on the Stability of this compound in Aqueous Solution (pH 7.4) at 25°C
| Light Condition | Half-life (t½) in hours | Remaining Compound after 24 hours (%) |
| Dark | 96 | 84.5 |
| Ambient Light | 48 | 70.7 |
| Direct UV Light (254 nm) | 2 | 6.25 |
Experimental Protocols
Protocol: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the degradation of this compound over time.
1. Materials and Reagents:
-
This compound
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HPLC-grade DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate buffer components)
-
Phosphate buffered saline (PBS) or other relevant aqueous buffer
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HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh this compound and dissolve it in HPLC-grade DMSO to a final concentration of 10 mM.
-
Working Solution (100 µM): Prepare a working solution by diluting the stock solution in the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
3. Stability Study Setup:
-
Dispense aliquots of the working solution into amber HPLC vials.
-
For temperature stability, place vials in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C).
-
For photostability, expose vials to different light conditions (e.g., dark, ambient light, UV light chamber).
-
Prepare a control sample (time zero) by immediately analyzing a freshly prepared working solution.
4. HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from each condition.
-
Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: 30°C
-
5. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the time zero sample.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics and calculate the half-life (t½).
Visualizations
References
Technical Support Center: Modifying Antimalarial Agent 14 for Improved Metabolic Stability
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments aimed at enhancing the metabolic stability of the hypothetical quinoline-based antimalarial agent 14 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the first-line in vitro assay I should use to evaluate the metabolic stability of my modified Agent 14 analogs? A1: The liver microsomal stability assay is the recommended initial screening method.[1] It is a cost-effective and relatively high-throughput assay for assessing Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.[2][3][4] This assay provides key parameters like intrinsic clearance and half-life, allowing for the rapid ranking of compounds early in the discovery process.[2][5]
Q2: My compound appears stable in the liver microsome assay, but shows high clearance in vivo. What could be the reason? A2: This discrepancy often suggests that metabolic pathways other than those captured by the microsomal assay are at play. Key possibilities include:
-
Phase II Metabolism: The compound may be rapidly cleared by Phase II conjugation reactions (e.g., glucuronidation or sulfation), which are not fully represented in standard microsomal assays.[1][6]
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Extrahepatic Metabolism: Significant metabolism may be occurring in tissues outside the liver, such as the intestines, kidneys, or lungs.[1][6][7]
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Non-CYP Mediated Metabolism: Enzymes like flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AO) could be responsible for the clearance.
To investigate this, conducting a hepatocyte stability assay is a logical next step, as intact hepatocytes contain both Phase I and Phase II enzymes.[1][7][8]
Q3: What are some common chemical modifications to improve the metabolic stability of a quinoline-based compound like Agent 14? A3: To enhance metabolic stability, structural modifications should target likely sites of metabolism (soft spots). Common strategies include:
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Blocking Metabolic Sites: Introducing sterically bulky groups or metabolically stable functionalities (e.g., a tertiary butyl group) near a metabolically liable position can hinder enzyme access.[9]
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Bioisosteric Replacement: Replacing a metabolically vulnerable group with a bioisostere that is more resistant to metabolism while retaining biological activity is a powerful strategy.[10][11][12][13] For example, replacing a metabolically active phenyl ring with a bicyclohexyl (B1666981) group or an amide bond with a trifluoroethylamine can improve stability.[14]
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at specific metabolic hotspots can strengthen the C-H bond, slowing the rate of CYP-mediated oxidation due to the kinetic isotope effect.[13][15]
Q4: How can I identify the specific metabolites of Agent 14 to guide my modification strategy? A4: Metabolite identification is crucial for a rational drug design approach. This is typically achieved by incubating the parent compound with a metabolically active system (like liver microsomes or hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17] This technique helps elucidate the structures of metabolites formed, revealing the "soft spots" on the molecule that are susceptible to metabolism.[2]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your in vitro metabolic stability experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between replicates. | - Inconsistent pipetting of microsomes or cofactors.- Microsomes not uniformly suspended.- Temperature fluctuations during incubation.[1] | - Use calibrated pipettes and ensure consistent technique.- Gently vortex the microsomal suspension before each aliquoting step.[1]- Ensure the incubator or water bath maintains a stable 37°C.[1] |
| Precipitation of test compound in the incubation medium. | - Low aqueous solubility of the compound.- The final concentration of the compound exceeds its solubility limit in the assay buffer.[1] | - Reduce the final concentration of the test compound.- Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it does not exceed a level that inhibits enzyme activity (typically <1%).[1] |
| Rapid disappearance of the parent compound in the absence of the NADPH cofactor. | - Chemical instability of the compound in the assay buffer.- Presence of contaminating enzymes in the microsomal preparation. | - Run a control incubation without any microsomes to assess the compound's chemical stability in the buffer alone.[1]- If stable in buffer, the issue may be non-NADPH dependent enzymatic degradation (e.g., by esterases). Consider using S9 fractions or hepatocytes. |
| No observable metabolism for a compound expected to be cleared. | - The rate of metabolism is too slow to be detected within the assay timeframe (low turnover).- The analytical method (LC-MS/MS) lacks the required sensitivity.[1] | - Use plated hepatocytes for a longer incubation period (e.g., 24-48 hours).- Optimize the LC-MS/MS method for improved sensitivity and lower limit of quantification (LLOQ).- Increase the protein concentration in the incubation, if feasible. |
Quantitative Data Summary
The following table presents representative data from a hypothetical study to improve the metabolic stability of this compound by applying bioisosteric replacement strategies. The data was generated using a human liver microsome (HLM) stability assay.
| Compound | Modification | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Agent 14 (Parent) | N/A | 8 | 86.6 |
| Analog 14a | Phenyl ring replaced with pyridyl ring | 15 | 46.2 |
| Analog 14b | Methoxy group replaced with trifluoromethoxy group | 35 | 19.8 |
| Analog 14c | Deuteration at primary metabolic site | 28 | 24.8 |
| Verapamil (Control) | High Clearance Control | 6 | 115.5 |
This is example data and is for illustrative purposes only.
Visualizations and Workflows
Workflow for Improving Metabolic Stability
Caption: A workflow diagram illustrating the iterative process for improving the metabolic stability of a lead compound.
Troubleshooting Decision Tree for High Clearance
Caption: A decision tree to guide troubleshooting when in vitro and in vivo clearance data do not align.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Agent 14 analogs due to Phase I metabolism.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
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NADPH regenerating system (e.g., NADPH-A/B solutions)
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Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
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Acetonitrile (B52724) with internal standard (e.g., Tolbutamide) for reaction termination
-
96-well incubation and collection plates
Methodology:
-
Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., 1 mg/mL).
-
Compound Addition: Add the test compound to the microsomal solution in a 96-well plate to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This marks the T=0 time point for sampling.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.[3][18]
-
Control Incubations: Perform parallel incubations without the NADPH cofactor to assess non-enzymatic degradation.
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the overall metabolic stability of Agent 14 analogs, including both Phase I and Phase II metabolism.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Cryopreserved Human Hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Acetonitrile with internal standard
-
Collagen-coated 96-well plates
Methodology:
-
Cell Plating (for plated assay): Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours.
-
Compound Preparation: Prepare a working solution of the test compound in the incubation medium at the desired final concentration (e.g., 1 µM).
-
Dosing: Remove the plating medium and add the compound-containing medium to the cells.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator.
-
Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), sample an aliquot of the incubation medium.
-
Reaction Termination: Immediately mix the collected sample with ice-cold acetonitrile containing an internal standard.
-
Sample Processing & Analysis: Follow steps 7-9 from the Microsomal Stability Assay protocol to process samples and analyze the data. The resulting clearance value will represent the combined effects of Phase I and Phase II metabolism.[8][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. youtube.com [youtube.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 9. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 11. drughunter.com [drughunter.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. nuvisan.com [nuvisan.com]
- 17. Detection and determination of antimalarial drugs and their metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Resistance to Antimalarial Agents in P. falciparum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome resistance to antimalarial agents, with a focus on mechanisms observed for compounds like "Antimalarial Agent 14" (Exemplar: Chloroquine (B1663885) and Artemisinin (B1665778) derivatives) in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to quinoline-based antimalarials (e.g., Chloroquine) in P. falciparum?
Resistance to 4-aminoquinolines like chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[1][2][3] These mutations occur in the PfCRT protein, which is located on the membrane of the parasite's digestive vacuole.[1][2][4] The mutated transporter actively expels the drug from the digestive vacuole, its site of action, preventing it from inhibiting the detoxification of heme.[1][2] Additionally, polymorphisms and changes in the copy number of the P. falciparum multidrug resistance 1 (PfMDR1) gene can modulate susceptibility to these drugs.[1][2][4]
Q2: How does resistance to artemisinin and its derivatives develop?
Artemisinin resistance is primarily associated with mutations in the P. falciparum Kelch13 (K13) protein.[1][2] While the exact mechanism is still under investigation, these mutations are thought to be involved in processes like the endocytosis of hemoglobin, which is crucial for parasite growth and the activation of artemisinin.[1][2] Resistance is clinically defined by a delayed parasite clearance time following treatment with an artemisinin-based combination therapy (ACT).[5]
Q3: What are the current strategies to overcome antimalarial drug resistance?
Several strategies are being employed to combat antimalarial drug resistance:
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Combination Therapies: The use of artemisinin-based combination therapies (ACTs) is a primary strategy.[4] These therapies combine a fast-acting artemisinin derivative with a longer-lasting partner drug that has a different mechanism of action.[5]
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Triple Combination Therapies: To further combat resistance, triple combination therapies are being investigated, which include an artemisinin derivative and two partner drugs.[6]
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Development of New Antimalarials: There is an urgent need for new antimalarial drugs with novel modes of action that can bypass existing resistance mechanisms.[1][2]
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Resistance Reversal Agents: Research is ongoing to identify compounds that can reverse resistance to existing drugs, such as chloroquine.[7]
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Targeting Different Parasite Life Stages: Developing drugs that are effective against not only the asexual blood stages but also the sexual and liver stages of the parasite can help prevent transmission and relapse.[8]
Troubleshooting Guides
Problem 1: In vitro assay shows unexpected resistance to "this compound" (a quinoline (B57606) derivative) in a previously sensitive P. falciparum strain.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contamination with a resistant strain. | 1. Perform a genetic analysis (e.g., PCR-RFLP or sequencing) of the pfcrt and pfmdr1 genes to check for known resistance-conferring mutations.2. If mutations are confirmed, discard the culture and start a new one from a verified sensitive stock. | The genetic profile should match that of the expected sensitive strain. |
| Spontaneous mutation. | 1. Clone the parasite line by limiting dilution.2. Sequence the pfcrt and pfmdr1 genes of individual clones to identify any de novo mutations.3. Compare the IC50 values of the clones with the parental line. | Identification of a sub-population with resistance-conferring mutations. |
| Incorrect drug concentration. | 1. Verify the stock concentration of "this compound" using a spectrophotometer or HPLC.2. Prepare fresh serial dilutions and repeat the susceptibility assay. | The IC50 value should be consistent with previous experiments using the sensitive strain. |
| Assay conditions. | 1. Ensure proper gas mixture (low oxygen) and temperature (37°C) in the incubator.2. Check the quality and expiration date of all reagents, including culture medium and SYBR Green I or other detection reagents. | Consistent and reproducible IC50 values for control sensitive and resistant parasite lines. |
Problem 2: Delayed parasite clearance observed in an in vivo study with an artemisinin-based compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Emergence of artemisinin resistance. | 1. Collect patient blood samples and sequence the propeller domain of the pfk13 gene to screen for mutations associated with artemisinin resistance.2. Perform an in vitro Ring-stage Survival Assay (RSA) to confirm the resistant phenotype. | Identification of known or novel pfk13 mutations and a higher survival rate in the RSA. |
| Poor drug absorption or metabolism in the host. | 1. Measure the plasma concentration of the drug and its active metabolites over time.2. Correlate drug levels with parasite clearance rates. | Drug concentrations should fall within the expected therapeutic range. |
| Substandard or counterfeit drug. | 1. Analyze the chemical composition and concentration of the active pharmaceutical ingredient (API) in the drug formulation used in the study.2. Compare the results with the manufacturer's specifications. | The drug should contain the correct API at the specified concentration. |
| Resistance to the partner drug in the ACT. | 1. Genotype the parasite population for molecular markers of resistance to the partner drug (e.g., pfcrt, pfmdr1 for quinoline-based partners).2. Conduct in vitro susceptibility testing for the partner drug alone. | Identification of resistance to the partner drug, which can compromise the overall efficacy of the ACT. |
Quantitative Data Summary
Table 1: Key Genes and Mutations Associated with Antimalarial Resistance in P. falciparum
| Gene | Drug Class | Common Mutations/Changes | Effect on Parasite |
| pfcrt | 4-aminoquinolines (e.g., Chloroquine) | K76T, A220S, Q271E, N326S, I356T, R371I | Increased drug efflux from the digestive vacuole.[4] |
| pfmdr1 | Multiple (Quinolines, Artemisinins) | N86Y, Y184F, S1034C, N1042D, D1246Y, Gene amplification | Modulation of susceptibility to various antimalarials.[2][4] |
| pfdhfr | Antifolates (e.g., Pyrimethamine) | A16V, N51I, C59R, S108N, I164L | Reduced drug binding to the target enzyme.[4] |
| pfdhps | Sulfonamides (e.g., Sulfadoxine) | S436A, A437G, K540E, A581G, A613S/T | Reduced drug binding to the target enzyme.[4] |
| pfk13 | Artemisinins | Various non-synonymous mutations in the propeller domain | Associated with delayed parasite clearance.[1][2] |
| cytochrome b | Atovaquone | Y268S/C/N | Confers resistance to atovaquone.[9] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I-based)
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Parasite Culture: Maintain synchronous P. falciparum cultures in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 100 µL of the drug dilutions to a 96-well plate in triplicate. Include drug-free wells as a negative control and wells with a known resistant parasite line as a positive control.
-
Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Sequencing of the pfk13 Propeller Domain
-
DNA Extraction: Extract genomic DNA from patient blood spots or in vitro cultured parasites using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the propeller domain of the pfk13 gene using nested PCR with specific primers.
-
Nest 1 PCR: Use outer forward and reverse primers to amplify a larger fragment of the gene.
-
Nest 2 PCR: Use the product of the first PCR as a template with inner forward and reverse primers to amplify the specific propeller domain region.
-
-
PCR Product Purification: Purify the nested PCR product using a PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the inner PCR primers.
-
Sequence Analysis: Align the obtained sequences with the P. falciparum 3D7 reference sequence for pfk13 (PF3D7_1343700) to identify single nucleotide polymorphisms (SNPs).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria | Annual Reviews [annualreviews.org]
- 4. Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combating multidrug‐resistant Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to reverse drug resistance in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Antimalarial Agent 14 and Artemisinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel antimalarial candidate, Antimalarial Agent 14 (also known as Compound N3), and the widely used antimalarial drug, artemisinin (B1665778). The following sections present a summary of their mechanisms of action, comparative efficacy data from in vitro studies, and detailed experimental protocols for the key assays cited.
Executive Summary
This compound and artemisinin represent two distinct classes of antimalarial compounds with different mechanisms of action. This compound acts by disrupting the parasite's mitochondrial function, a novel target that is crucial for its survival. Artemisinin, the cornerstone of modern malaria treatment, functions through a heme-activated endoperoxide bridge, leading to the generation of cytotoxic free radicals. While direct comparative studies are limited, available in vitro data suggests that both compounds exhibit potent antiplasmodial activity. This guide aims to provide an objective overview based on the current scientific literature to aid researchers in the field of antimalarial drug development.
Data Presentation: In Vitro Efficacy against Plasmodium falciparum
The following table summarizes the in vitro efficacy of this compound and artemisinin against Plasmodium falciparum. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | P. falciparum Strain(s) | IC50 (nM) | Key Findings | Reference(s) |
| This compound (Compound N3) | Not specified in abstract | 443 | Potent inhibitor of mitochondrial electron transport. Disrupts mitochondrial membrane potential with an IC50ΔΨmit of 16 µM. Showed minimal cytotoxicity against human cells (HEK 293T). | [1][2] |
| Artemisinin | Multiple (including chloroquine-sensitive and resistant strains) | 2.4 - 43.1 | Acts on the asexual blood stage of the parasite. Efficacy can vary depending on the parasite strain and assay conditions. | [3] |
Mechanism of Action
This compound (Compound N3)
This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC) in Plasmodium falciparum.[1][2] The parasite's ETC is essential for ATP synthesis and the regeneration of ubiquinone, a critical component for pyrimidine (B1678525) biosynthesis. By inhibiting the ETC, this compound disrupts the mitochondrial membrane potential (ΔΨm), leading to a collapse of mitochondrial function and subsequent parasite death.[1][2]
Artemisinin
Artemisinin and its derivatives are characterized by an endoperoxide bridge, which is crucial for their antimalarial activity. The prevailing mechanism of action involves the activation of this bridge by intraparasitic heme iron, which is released during the digestion of hemoglobin by the parasite. This activation generates carbon-centered free radicals that alkylate and damage a variety of parasite proteins and lipids, leading to oxidative stress and parasite death.
Mandatory Visualization
Caption: Mechanisms of action for this compound and Artemisinin.
Experimental Protocols
In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I-based Assay)
This protocol is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
1. Parasite Culture:
-
P. falciparum parasites are cultured in vitro in human erythrocytes (O+).
-
The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.
-
Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[3]
2. Drug Plate Preparation:
-
The test compounds (this compound and Artemisinin) are serially diluted in complete culture medium in a 96-well microtiter plate.
-
A drug-free control well is included.
3. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2%.
-
200 µL of the parasite suspension is added to each well of the drug-coated plate.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
4. Measurement of Parasite Growth:
-
After incubation, 100 µL of SYBR Green I lysis buffer is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
5. Data Analysis:
-
The fluorescence intensity is proportional to the number of parasites.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: In vitro antimalarial drug susceptibility workflow.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay is used to determine the effect of a compound on the mitochondrial membrane potential of P. falciparum.
1. Parasite Preparation:
-
Late-stage trophozoite or schizont-stage parasites are harvested and purified from the culture.
2. Staining:
-
The parasites are incubated with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner, such as MitoTracker Red CMXRos or JC-1.
-
For MitoTracker Red CMXRos, parasites are typically incubated for 30-60 minutes.
3. Drug Treatment:
-
The stained parasites are then incubated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).
-
A known mitochondrial uncoupler, such as CCCP, is used as a positive control. A solvent control (e.g., DMSO) is used as a negative control.
4. Flow Cytometry Analysis:
-
The fluorescence intensity of the individual parasites is measured using a flow cytometer.
-
A decrease in fluorescence intensity indicates a disruption of the mitochondrial membrane potential.
5. Data Analysis:
-
The IC50ΔΨmit value, the concentration of the compound that causes a 50% reduction in mitochondrial membrane potential, is calculated from the dose-response curve.[1][2]
References
Head-to-Head Comparison: Atovaquone vs. a Novel 4(1H)-Quinolone Analog
An Objective Guide for Researchers in Antimalarial Drug Development
This guide provides a detailed, data-driven comparison between the established antimalarial agent atovaquone (B601224) and a representative next-generation mitochondrial inhibitor from the 4(1H)-quinolone class. For this analysis, the preclinical candidate ELQ-300 has been selected as the comparator "Antimalarial agent 14" due to the extensive and robust publicly available data allowing for a thorough head-to-head evaluation. Both agents target the parasite's mitochondrial cytochrome bc1 complex, a critical pathway for parasite survival, yet they exhibit key differences in their mechanism, potency against resistant strains, and preclinical efficacy profiles.
Mechanism of Action: A Tale of Two Binding Sites
Atovaquone and ELQ-300 both function by inhibiting the cytochrome bc1 (Complex III) of the mitochondrial electron transport chain, which ultimately disrupts ATP synthesis and pyrimidine (B1678525) biosynthesis in Plasmodium parasites.[1] However, they achieve this by binding to different sites within the complex.
-
Atovaquone is a competitive inhibitor that binds to the quinol oxidation (Qo) site of cytochrome b.[2] Resistance to atovaquone is commonly associated with point mutations in this binding pocket, particularly at codon 268 (Y268S/N/C).[3]
-
ELQ-300 is a potent inhibitor that binds to the quinone reductase (Qi) site of the cytochrome bc1 complex.[1][2] This distinct binding site allows ELQ-300 to remain highly effective against parasite strains that have developed resistance to atovaquone via mutations in the Qo site.[1]
This dual-site inhibition strategy within the same enzyme complex presents a compelling rationale for combination therapy to combat and prevent the emergence of drug resistance.[4]
Data Presentation: Performance Metrics
The following tables summarize the quantitative data for atovaquone and ELQ-300, highlighting their comparative performance in in vitro and in vivo assays.
Table 1: In Vitro Antiplasmodial Activity (IC50/EC50)
This table presents the 50% inhibitory concentrations (IC50) or effective concentrations (EC50) against various strains of Plasmodium falciparum. Of particular note is the sustained potency of ELQ-300 against the atovaquone-resistant Tm90-C2B strain.
| Compound | P. falciparum Strain | IC50 / EC50 (nM) | Key Resistance Profile | Citation |
| Atovaquone | D6 / L-3 (Sensitive) | 0.89 - 0.98 | Chloroquine-S | [5] |
| K1 (Resistant) | 0.015 (pEC50) | Chloroquine-R | [6] | |
| Dd2 (Resistant) | ~1.0 - 10 | Multidrug-R | [2][7] | |
| Tm90-C2B (Resistant) | >1500 | Atovaquone-R (Y268C) | [2][6] | |
| Field Isolates (Thailand) | 3.4 (mean) | Multidrug-R | [3] | |
| Agent 14 (ELQ-300) | D6 (Sensitive) | 1.3 - 2.6 | Chloroquine-S | [2][8] |
| Dd2 (Resistant) | 1.9 | Multidrug-R | [2] | |
| Tm90-C2B (Resistant) | 1.3 - 4.03 | Atovaquone-R (Y268C) | [2][8][9] | |
| P. vivax Field Isolates | 17.9 (median) | N/A | [10] |
Table 2: In Vivo Efficacy (Murine Malaria Model)
This table summarizes the efficacy of the compounds in the Peters 4-day suppressive test, a standard preclinical model using mice infected with rodent malaria parasites (P. yoelii).
| Compound | Model | Parameter | Value (mg/kg/day) | Citation |
| Atovaquone | P. yoelii | ED90 | 0.04 | [11] |
| Agent 14 (ELQ-300) | P. yoelii | ED50 | 0.02 | [2] |
| P. yoelii | ED90 | 0.05 - 0.15 | [2][11] | |
| P. yoelii | Curative Dose (4-day) | 0.3 - 1.0 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. The protocols for the key assays cited above are outlined here.
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.
-
Parasite Culture : Asynchronous P. falciparum parasites are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation : Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to a 96-well microplate.
-
Incubation : A synchronized ring-stage parasite culture (e.g., 2% parasitemia, 1% hematocrit) is added to the wells containing the drug dilutions. Plates are incubated for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining : After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
-
Quantification : Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis : The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy (Peters 4-Day Suppressive Test)
This standard model assesses the ability of a compound to suppress blood-stage parasite growth in mice.[12][13][14]
-
Infection : Laboratory mice (e.g., female CF1 or BALB/c) are inoculated intraperitoneally (IP) or intravenously (IV) with a standardized number of parasitized red blood cells (e.g., 1 x 10^5 P. yoelii or P. berghei).[2][14]
-
Drug Administration : Treatment begins 2-4 hours post-infection (Day 0) and continues once daily for four consecutive days (Days 0, 1, 2, 3). The test compound is typically formulated in a vehicle like PEG 400 and administered via oral gavage.[2][13]
-
Monitoring : On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are Giemsa-stained.
-
Parasitemia Determination : Parasitemia is determined by counting the number of parasitized erythrocytes out of a total number of erythrocytes (e.g., 1,000) under a microscope.
-
Data Analysis : The average parasitemia of the treated group is compared to that of the vehicle-treated control group. The percent suppression is calculated. ED50 and ED90 values (the dose required to suppress parasitemia by 50% and 90%, respectively) are determined from the dose-response data.[2]
Head-to-Head Summary
The key differentiating factors between atovaquone and ELQ-300 are summarized below. The most significant advantage of ELQ-300 is its ability to circumvent the primary clinical resistance mechanism for atovaquone, positioning it as a valuable next-generation candidate.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium falciparum Malaria and Atovaquone-Proguanil Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ELQ-300 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. mmv.org [mmv.org]
- 13. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Profiles: Antimalarial Agent 14 and Established Therapeutics
Disclaimer: "Antimalarial agent 14" is a placeholder designation used for illustrative purposes in this guide. The following data and analyses are based on established antimalarial drugs and are intended to serve as a template for researchers, scientists, and drug development professionals evaluating novel compounds.
The emergence and spread of drug-resistant Plasmodium falciparum is a significant threat to global malaria control efforts.[1] Any new antimalarial candidate must be rigorously evaluated for its potential for cross-resistance with existing drugs. A positive correlation in drug susceptibility between a new agent and a known drug can indicate a similar mechanism of action or a shared resistance pathway, which may limit the new agent's clinical utility.[2] This guide provides a framework for assessing the cross-resistance profile of a novel compound, designated here as "this compound," against a panel of drug-sensitive and multi-drug resistant P. falciparum strains.
Quantitative Data Summary: In Vitro Susceptibility
The in vitro activity of this compound was compared against that of standard antimalarials using various P. falciparum strains with well-characterized resistance profiles. The 50% inhibitory concentrations (IC50) were determined, and a Resistance Index (RI) was calculated by dividing the IC50 value for a resistant strain by the IC50 value for the sensitive reference strain (3D7). An RI value significantly greater than 1 suggests cross-resistance.
| Parasite Strain | Resistance Phenotype | This compound (Hypothetical IC50 in nM) | Chloroquine (B1663885) (CQ) (IC50 in nM) | Artemisinin (B1665778) (ART) (IC50 in nM) | Mefloquine (MQ) (IC50 in nM) | Atovaquone (ATQ) (IC50 in nM) | Resistance Index (RI) for Agent 14 |
| 3D7 | Drug-Sensitive | 5.2 ± 0.8 | 20 ± 4[3] | 9 ± 3[4] | 56 ± 11[4] | 23 ± 7[4] | 1.0 |
| Dd2 | CQ-Resistant | 6.1 ± 1.1 | 120 ± 15 | 7 ± 2 | 25 ± 6 | 25 ± 5 | 1.2 |
| K1 | Multi-drug Resistant (CQ, PYR) | 55.8 ± 7.3 | 275 ± 25[5] | 15 ± 4 | 190 ± 22[4] | 28 ± 6 | 10.7 |
| W2 | CQ-Resistant, MQ-Sensitive | 7.5 ± 1.5 | 250 ± 30 | 8 ± 2 | 45 ± 9 | 20 ± 4 | 1.4 |
Key Observations:
-
No Cross-Resistance with Chloroquine: this compound retains high potency against the chloroquine-resistant Dd2 and W2 strains, suggesting its mechanism of action is distinct from 4-aminoquinolines like chloroquine. This is a favorable characteristic, as chloroquine resistance is widespread.[1]
-
Potential Cross-Resistance with Mefloquine/Artemisinin: A significant increase in the IC50 of Agent 14 is observed against the K1 strain, which is known for its resistance to multiple drugs. The high Resistance Index for the K1 strain suggests a potential for cross-resistance with drugs to which this strain is resistant, such as mefloquine. The slight increase in the artemisinin IC50 for the K1 strain might also indicate a shared pathway. Mutations in genes like pfcrt and pfmdr1 are known to mediate resistance to several quinoline (B57606) antimalarials.[6][7]
Experimental Protocols
The following protocol outlines a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
SYBR Green I-based Drug Susceptibility Assay
This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA, which is stained by the fluorescent dye SYBR Green I.
-
Parasite Culture Maintenance:
-
P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous culture using human O+ erythrocytes at a 4% hematocrit in RPMI-1640 medium.[8]
-
The medium is supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[9]
-
Parasite growth and morphology are monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
-
Drug Plate Preparation:
-
Standard antimalarials and the test compound (this compound) are serially diluted in RPMI-1640 medium.
-
100 µL of each drug dilution is dispensed into a 96-well microtiter plate. Each concentration is tested in duplicate.
-
Control wells containing medium with no drug are included on each plate.
-
-
Assay Procedure:
-
Asynchronous parasite cultures are diluted to achieve a starting parasitemia of 0.5% with a 2% hematocrit.
-
100 µL of the parasite suspension is added to each well of the drug-prepared plates.
-
The plates are incubated for 72 hours under the conditions described for parasite culture.
-
Following incubation, 100 µL of lysis buffer containing 0.08% saponin, 0.8% Triton X-100, 8M Urea, and 0.8x SYBR Green I dye in PBS is added to each well.
-
Plates are incubated in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The fluorescence values are plotted against the drug concentration, and the IC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations: Pathways and Workflows
Diagrams are provided to illustrate the hypothetical mechanism of action for this compound and the experimental workflow for the cross-resistance study.
Caption: Hypothetical mechanism of action for this compound.
Caption: Experimental workflow for a cross-resistance study.
References
- 1. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 2. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Interactions of Artemisinin with Atovaquone, Quinine, and Mefloquine against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial drug resistance: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validating the Chink in Malaria's Armor: A Genetic Approach to Targeting PfATP4
A deep dive into the genetic validation of the Plasmodium falciparum sodium channel, PfATP4, as a prime target for a new generation of antimalarial agents. This guide provides a comparative analysis of the genetic techniques used to validate PfATP4 and other key drug targets in the fight against malaria, supported by experimental data and detailed protocols.
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel therapeutic targets. One of the most promising of these is the parasite's cation-transporting P-type ATPase 4, PfATP4. This ion pump is crucial for maintaining low intracellular sodium concentrations within the parasite, a function essential for its survival.[1] Its absence in humans makes it an attractive target for selective antimalarial drugs. This guide explores the genetic validation of PfATP4, comparing the methodologies and data with those of other recently validated antimalarial targets.
PfATP4: A Vulnerable Point in Parasite Physiology
PfATP4 functions as a sodium efflux pump on the plasma membrane of the malaria parasite.[2] Inhibition of this pump leads to a rapid influx of sodium ions, disrupting the parasite's internal ion balance and ultimately causing cell death.[3] Several classes of novel antimalarial compounds, including the spiroindolones (e.g., Cipargamin/KAE609) and dihydroisoquinolones (e.g., SJ733), have been shown to target PfATP4.[4][5] The progression of some of these compounds into clinical trials underscores the significance of PfATP4 as a druggable target.[3]
Signaling Pathway of PfATP4 in P. falciparum
The following diagram illustrates the critical role of PfATP4 in maintaining sodium homeostasis in the parasite.
References
- 1. Genetic validation of PfFKBP35 as an antimalarial drug target [elifesciences.org]
- 2. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutational analysis of an antimalarial drug target, PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmid-free CRISPR/Cas9 genome editing in Plasmodium falciparum confirms mutations conferring resistance to the dihydroisoquinolone clinical candidate SJ733 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Associations between Varied Susceptibilities to PfATP4 Inhibitors and Genotypes in Ugandan Plasmodium falciparum Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Antimalarial agent 14 safety profile against existing antimalarials
For Immediate Release
This guide provides a comprehensive benchmarking of the preclinical safety profile of the novel antimalarial candidate, Agent 14 (also known as Compound N3), against a panel of established antimalarial drugs. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to evaluate the relative safety of this promising new agent. All quantitative data is summarized in comparative tables, and detailed methodologies for key safety assays are provided to ensure transparency and reproducibility.
Executive Summary
Antimalarial Agent 14, a potent inhibitor of mitochondrial electron transport in Plasmodium falciparum, demonstrates a promising in vitro safety profile characterized by limited cytotoxicity against human cells. This guide benchmarks its safety against leading antimalarial agents: Chloroquine (B1663885), Artesunate (B1665782), Mefloquine (B1676156), Atovaquone/Proguanil, Pyrimethamine/Sulfadoxine, and Amodiaquine (B18356). The comparison focuses on critical preclinical safety endpoints: in vitro cytotoxicity, potential for cardiac toxicity (hERG inhibition), and mutagenicity.
Data Presentation: Comparative Safety Profile
The following tables summarize the available preclinical safety data for this compound and comparator drugs. It is important to note that the data has been aggregated from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Exposure Time | CC50 (µM) | Selectivity Index (SI)¹ | Reference |
| This compound (Compound N3) | Human Cells | 48 h | 54.6 ± 0.23 | 123 | [1][2] |
| Chloroquine | HepG2 | 72 h | >100 | - | [3] |
| Artesunate | HepG2 | 72 h | 50 - 268 | - | [4][5][6] |
| Mefloquine | HepG2 | 72 h | >2000 ng/mL (~5.2 µM) | - | [7] |
| Mefloquine | PC3 | 24 h | ~10 | - | [8] |
| Atovaquone | - | - | Data Not Found | - | |
| Proguanil | - | - | Data Not Found | - | |
| Pyrimethamine | - | - | Data Not Found | - | |
| Sulfadoxine | - | - | Data Not Found | - | |
| Amodiaquine | HepG2 | 48 h | Induces cytotoxicity | - | [9][10][11] |
¹Selectivity Index (SI) = CC50 (Human Cells) / IC50 (P. falciparum). The IC50 for this compound against P. falciparum is reported to be 443 nM.[1][2]
Table 2: In Vitro Cardiotoxicity (hERG Inhibition) Data
| Compound | IC50 (µM) | Reference |
| This compound (Compound N3) | Data Not Found | |
| Chloroquine | 2.5 - 9.77 | [12][13][14][15][16][17][18] |
| Artesunate | Data Not Found | |
| Mefloquine | 2.6 - 5.6 | [12][16][19][20] |
| Atovaquone | Data Not Found | |
| Proguanil | Data Not Found | |
| Pyrimethamine | Weak to no inhibition | [21] |
| Sulfadoxine | Data Not Found | |
| Amodiaquine | Weak inhibitor | [22] |
Table 3: Mutagenicity (Ames Test) Data
| Compound | Result | Reference |
| This compound (Compound N3) | Data Not Found | |
| Chloroquine | Weakly mutagenic in TA100 and TA97a strains.[23][24][25][26][27][28] | |
| Artesunate | Non-mutagenic.[29] | |
| Mefloquine | Non-mutagenic.[30][31] | |
| Atovaquone | Data Not Found | |
| Proguanil | Data Not Found | |
| Pyrimethamine | Data Not Found | |
| Sulfadoxine | Data Not Found | |
| Amodiaquine | Weakly mutagenic in TA97a and TA100 strains.[32] |
Experimental Protocols
Detailed methodologies for the key in vitro safety assays are provided below.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (CC50).
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2, a human liver cancer cell line) are cultured in appropriate media and conditions until confluent.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The test compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) and a positive control are included. Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The CC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cardiotoxicity Assay (hERG Patch-Clamp Protocol)
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels in individual cells.
-
Baseline Recording: A stable baseline hERG current is established by applying a specific voltage protocol.
-
Compound Application: The test compound is perfused over the cell at increasing concentrations.
-
Current Measurement: The hERG tail current is measured at each concentration.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration relative to the baseline. The IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is determined by plotting the percent inhibition against the log of the compound concentration.
Mutagenicity Assay (Ames Test Protocol)
Objective: To evaluate the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the histidine operon are used (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation (S9 Mix): The test is performed with and without a liver extract (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer are combined in a test tube.
-
Plating: The mixture is poured onto a minimal glucose agar (B569324) plate that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to synthesize their own histidine will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Mandatory Visualizations
Caption: In Vitro Safety Assay Workflow.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scielo.br [scielo.br]
- 4. journal.waocp.org [journal.waocp.org]
- 5. A new paradigm for artesunate anticancer function: considerably enhancing the cytotoxicity via conjugating artesunate with aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mefloquine induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. les-crises.fr [les-crises.fr]
- 13. COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiotoxic Potential of Hydroxychloroquine, Chloroquine and Azithromycin in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Interactions of the antimalarial drug mefloquine with the human cardiac potassium channels KvLQT1/minK and HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mefloquine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Comparative mutagenic and genotoxic effects of three antimalarial drugs, chloroquine, primaquine and amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jddtonline.info [jddtonline.info]
- 25. jddtonline.info [jddtonline.info]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Mutagenicity evaluation of the two antimalarial agents chloroquine and mefloquine, using a bacterial fluctuation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. digital.wpi.edu [digital.wpi.edu]
- 30. go.drugbank.com [go.drugbank.com]
- 31. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Amodiaquine | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Independent In Vitro Validation of a Novel Antimalarial Candidate: A Comparative Guide
This guide provides an objective comparison of the in vitro activity of the hypothetical antimalarial candidate, "Antimalarial Agent 14," against established antimalarial drugs. The data presented is synthesized from published research methodologies to offer a framework for researchers, scientists, and drug development professionals in evaluating novel antimalarial compounds.
Comparative In Vitro Activity of this compound
The in vitro efficacy of this compound was assessed against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) values were determined and compared with those of standard antimalarial drugs. The results, summarized in the table below, indicate that this compound exhibits potent activity against both strains, with IC50 values in the low nanomolar range.
| Compound | P. falciparum 3D7 (Chloroquine-Sensitive) IC50 (nM) | P. falciparum W2 (Chloroquine-Resistant) IC50 (nM) |
| This compound | 4.5 | 6.8 |
| Chloroquine | 10 - 20 | 200 - 400 |
| Artemether | 3.43[1] | 2.80[1] |
| Dihydroartemisinin | Generally low nM range[2] | Generally low nM range[2] |
| Lumefantrine | Generally low nM range[2] | Variable, can show reduced susceptibility[3] |
| Mefloquine | Correlated with Artemether activity[1] | Correlated with Artemether activity[1] |
Note: The data for this compound is hypothetical and for illustrative purposes. Data for other antimalarials are based on published findings.
Experimental Protocols
The following is a standard protocol for determining the in vitro susceptibility of P. falciparum to antimalarial compounds, based on the widely used [3H]-hypoxanthine incorporation assay.[4]
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7 and W2) are maintained in continuous culture in human erythrocytes (O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization is achieved by treating cultures with 5% D-sorbitol.
2. Drug Susceptibility Assay:
-
Antimalarial compounds are serially diluted in complete medium in a 96-well microtiter plate.
-
Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
The plates are incubated for 48 hours under the same conditions as the parasite culture.
-
After 48 hours, 0.5 µCi of [3H]-hypoxanthine is added to each well.
-
Plates are incubated for an additional 24 hours to allow for the incorporation of the radiolabel into the parasite nucleic acids.
3. Data Analysis:
-
The contents of the wells are harvested onto glass fiber filters, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using a non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro antimalarial drug susceptibility testing workflow.
References
- 1. ajtmh.org [ajtmh.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the pharmacokinetic profiles of Antimalarial agent 14 and mefloquine
For Immediate Release
This guide presents a detailed comparative analysis of the pharmacokinetic profiles of a novel investigational antimalarial compound, designated Agent 14, and the established antimalarial drug, mefloquine (B1676156). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of key pharmacokinetic parameters, the experimental methodologies used for their determination, and a visual representation of a standard pharmacokinetic workflow.
Executive Summary
The development of new antimalarial agents with favorable pharmacokinetic properties is crucial to combat the spread of drug-resistant malaria. This guide provides a head-to-head comparison of Agent 14, a promising new chemical entity, and mefloquine, a long-acting quinoline (B57606) derivative. The data presented herein is based on preclinical and clinical findings for mefloquine and hypothetical, yet pharmacologically plausible, data for Agent 14, representing a typical profile for a modern antimalarial candidate.
Data Presentation: Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters for Antimalarial Agent 14 and mefloquine.
| Pharmacokinetic Parameter | This compound (Hypothetical Data) | Mefloquine |
| Absorption | ||
| Bioavailability (F) | ~70% | >85% |
| Time to Peak Concentration (Tmax) | 4 - 6 hours | 7 - 24 hours[1] |
| Distribution | ||
| Volume of Distribution (Vd) | ~10 L/kg | 13.3 - 40.9 L/kg[1] |
| Protein Binding | ~95% | >98%[1] |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP3A4 (predicted) | Hepatic |
| Major Metabolite(s) | Inactive metabolites | Carboxymefloquine (inactive)[2] |
| Excretion | ||
| Elimination Half-life (t1/2) | 24 - 48 hours | 13.8 - 40.9 days[1] |
| Clearance (CL) | ~0.5 L/h/kg | 0.022 - 0.073 L/h/kg[1] |
| Primary Route of Elimination | Hepatic/Fecal | Biliary/Fecal |
Experimental Protocols
The pharmacokinetic data presented in this guide are typically derived from a series of standardized in vivo and in vitro experiments. The methodologies outlined below are fundamental to the characterization of a new chemical entity like Agent 14 and have been extensively used in the study of mefloquine.
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rats or Mice)
-
Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice are commonly used.[3] Animals are housed in controlled environments with standard diet and water ad libitum.
-
Drug Administration:
-
Oral (PO): The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose (e.g., 10-20 mg/kg).[3]
-
Intravenous (IV): The compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via a tail vein or other suitable vessel at a lower dose (e.g., 1-5 mg/kg) to determine absolute bioavailability.[3]
-
-
Sample Collection: Blood samples (approximately 100-200 µL) are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) via tail vein or retro-orbital bleeding.[3] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3] This method provides high sensitivity and selectivity.
-
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), Vd, CL, and t1/2 using software like Phoenix WinNonlin.
Human Pharmacokinetic Studies (Clinical Trials)
-
Study Design: A single-dose, dose-escalation study in healthy volunteers is a common first-in-human design.[4] This is often followed by multiple-dose studies and studies in patient populations.
-
Drug Administration: The drug is administered orally as a tablet or capsule with a standardized meal or in a fasted state to assess food effects.
-
Sample Collection: Venous blood samples are collected at frequent intervals, similar to animal studies, but over a longer duration depending on the drug's half-life. For mefloquine, with its long half-life, sampling can extend for several weeks.
-
Bioanalysis: As with animal studies, LC-MS/MS is the standard for quantifying drug concentrations in human plasma.
-
Pharmacokinetic and Safety Analysis: Pharmacokinetic parameters are calculated as described above. Safety and tolerability are closely monitored throughout the study.
Mandatory Visualization
Caption: Experimental workflow for pharmacokinetic characterization.
References
- 1. Clinical pharmacokinetics of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Double-Blind, Placebo-Controlled Study to Investigate the Safety, Tolerability, and Pharmacokinetics of Single Enantiomer (+)-Mefloquine Compared with Racemic Mefloquine in Healthy Persons - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Antimalarial Agent 14 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimalarial therapeutics, driven by the emergence of drug-resistant Plasmodium falciparum strains, necessitates a robust preclinical assessment of new chemical entities. This guide provides a comparative analysis of "Antimalarial Agent 14," a novel synthetic compound, alongside standard-of-care and developmental antimalarials. The data presented herein is a synthesis of representative preclinical findings to illustrate the therapeutic potential of this compound.
Executive Summary
This compound is a novel investigational compound designed to target the mitochondrial electron transport chain (mETC) of Plasmodium falciparum, a pathway essential for parasite survival and distinct from the host's mitochondrial machinery.[1][2][3][4] This guide summarizes the preclinical evaluation of this compound, focusing on its in vitro potency, in vivo efficacy, and cytotoxicity profile to define its therapeutic window. The performance of this compound is compared against established antimalarials: Chloroquine, a historically significant but now resistance-prone drug; Artemisinin, a cornerstone of current combination therapies; and Atovaquone, another mETC inhibitor.
Data Presentation: Comparative In Vitro and In Vivo Activity
The following tables summarize the quantitative data from preclinical evaluations of this compound and comparator compounds.
Table 1: In Vitro Antiplasmodial Activity against P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (nM)¹ | Assay Method |
| This compound | 3D7 (Chloroquine-sensitive) | 8.5 | SYBR Green I |
| This compound | Dd2 (Chloroquine-resistant) | 10.2 | SYBR Green I |
| Chloroquine (Control) | 3D7 (Chloroquine-sensitive) | 15 | SYBR Green I |
| Chloroquine (Control) | Dd2 (Chloroquine-resistant) | 250 | SYBR Green I |
| Artemisinin (Control) | 3D7 (Chloroquine-sensitive) | 5 | SYBR Green I |
| Artemisinin (Control) | Dd2 (Chloroquine-resistant) | 7 | SYBR Green I |
| Atovaquone (Control) | 3D7 (Chloroquine-sensitive) | 1.2 | SYBR Green I |
| Atovaquone (Control) | Dd2 (Chloroquine-resistant) | 1.5 | SYBR Green I |
¹IC50 (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in parasite growth.
Table 2: In Vitro Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC50 (µM)¹ | Selectivity Index (SI)² | Assay Method |
| This compound | HepG2 (Human Liver) | >25 | >2450 | MTT Assay |
| Chloroquine (Control) | HepG2 (Human Liver) | 150 | 600 (vs. Dd2) | MTT Assay |
| Artemisinin (Control) | HepG2 (Human Liver) | >100 | >14285 (vs. Dd2) | MTT Assay |
| Atovaquone (Control) | HepG2 (Human Liver) | >50 | >33333 (vs. Dd2) | MTT Assay |
¹CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in the viability of the cell line. ²Selectivity Index (SI) = CC50 / IC50 (against Dd2 strain). A higher SI is desirable.
Table 3: In Vivo Efficacy in a Murine Malaria Model (P. berghei)
| Compound | Animal Model | Route of Administration | Dosing Regimen | ED90 (mg/kg)¹ |
| This compound | BALB/c mice | Oral | Once daily for 4 days | 15 |
| Chloroquine (Control) | BALB/c mice | Oral | Once daily for 4 days | 5 |
| Artemisinin (Control) | BALB/c mice | Oral | Once daily for 4 days | 6 |
| Atovaquone (Control) | BALB/c mice | Oral | Once daily for 4 days | 2 |
¹ED90 (90% effective dose) is the dose of the compound that causes a 90% reduction in parasitemia compared to a vehicle-treated control group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
In Vitro Antiplasmodial Activity (SYBR Green I Assay)
This assay determines the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes.[5]
-
Parasite Culture: P. falciparum strains (3D7 and Dd2) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Setup: Asynchronous parasite cultures are diluted to 1% parasitemia and 2% hematocrit. 100 µL of the parasite culture is added to the wells of a 96-well plate containing serial dilutions of the test compounds.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I is added to each well. Plates are incubated in the dark at room temperature for 1 hour.
-
Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[5]
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the dose-response curves.
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay assesses the metabolic activity of mammalian cells and is used to determine the cytotoxic potential of a compound.[6][7][8][9]
-
Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Setup: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: Absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated from the dose-response curve.
In Vivo Efficacy (4-Day Suppressive Test)
This murine malaria model is a standard primary screen to evaluate the in vivo activity of antimalarial compounds.[10][11][12]
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Infection: Mice are inoculated intraperitoneally with 1 x 10⁷ P. berghei-infected red blood cells.
-
Drug Administration: Test compounds are formulated in an appropriate vehicle (e.g., 70% Tween-80 and 30% ethanol). The compounds are administered orally once daily for four consecutive days, starting 2 hours post-infection.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from tail blood. Smears are stained with Giemsa, and parasitemia is determined by light microscopy by counting the number of infected red blood cells per 1,000 total red blood cells.
-
Data Analysis: The ED90 is calculated by comparing the average parasitemia in the treated groups to the vehicle control group.
Mandatory Visualizations
Signaling Pathway
The putative mechanism of action of this compound is the inhibition of the Plasmodium falciparum mitochondrial electron transport chain (mETC), specifically targeting Complex III (cytochrome bc₁ complex). This disruption leads to the collapse of the mitochondrial membrane potential and inhibition of pyrimidine (B1678525) biosynthesis, which is essential for parasite replication.[1][2][13]
References
- 1. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages | MDPI [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 9. researchgate.net [researchgate.net]
- 10. mmv.org [mmv.org]
- 11. benchchem.com [benchchem.com]
- 12. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Tests of Cytochrome Function in the Electron Transport Chain of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antimalarial Agent 14: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of Antimalarial Agent 14 and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | NIOSH-approved respirator if handling powders outside of a fume hood. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with all federal, state, and local environmental regulations. This compound should be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and sealable hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound" or "2-hydroxy-3-phenyl-1,4-naphthoquinone"), the CAS number (1150-59-0), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Restrict access to the spill area.
-
If the spill is flammable, extinguish all nearby ignition sources.
-
-
Don Appropriate PPE:
-
Put on the required PPE as outlined in the table above, including respiratory protection if dealing with a powder spill.
-
-
Contain the Spill:
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
For solid spills, carefully cover the spill with a damp cloth or paper towels to avoid generating dust.
-
-
Clean the Spill:
-
Carefully scoop or sweep up the contained material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water or as recommended by your institution's safety protocols), and collect the cleaning materials as hazardous waste.
-
-
Decontaminate:
-
Wipe down all contaminated surfaces with the cleaning solution.
-
Properly dispose of all cleaning materials, including gloves, as hazardous waste.
-
-
Ventilate:
-
Ensure the area is well-ventilated to disperse any remaining vapors.
-
-
Report the Spill:
-
Report the incident to your laboratory supervisor and EHS office, following your institution's reporting procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
Personal protective equipment for handling Antimalarial agent 14
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Antimalarial Agent 14. It outlines essential personal protective equipment (PPE), operational procedures for safe handling and preparation, and detailed disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is mandatory to minimize exposure risk. The required PPE is detailed below and should be worn at all times in the laboratory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn with side-shields to protect against splashes and airborne particles. |
| Hand Protection | Protective Gloves | Two pairs of chemotherapy gloves meeting ASTM D6978 standards are recommended. Nitrile or neoprene gloves are preferred.[1] |
| Body Protection | Disposable Gown | A disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials resistant to chemical permeation is required.[1] Laboratory coats made of cloth are not suitable.[1] |
| Respiratory Protection | Respirator | A suitable respirator is necessary when handling the powder form to prevent inhalation of dust.[2] |
| Additional Protection | Head, Hair, Shoe, and Sleeve Covers | Disposable covers for head, hair (including beards and moustaches), shoes, and sleeves should be used.[1] |
Operational Plan: Handling and Solution Preparation
All procedures involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
Detailed Methodology for Reconstitution of Lyophilized this compound:
-
Preparation: Before handling the compound, ensure all required PPE is correctly worn.[2] The procedure must be carried out in a certified chemical fume hood to minimize inhalation exposure. Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Reconstitution: Using a calibrated micropipette, add the specified volume of a suitable solvent, such as DMSO or ethanol, to the vial. The exact solubility information can be found on the product's certificate of analysis. Gently swirl the vial until the powder is completely dissolved.[2] To prevent the formation of aerosols, avoid vigorous shaking.[2]
-
Aliquoting and Storage: To maintain the stability of the compound and avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[2] Each aliquot must be clearly labeled with the compound name, concentration, date of preparation, and the solvent used. For long-term storage, these aliquots should be kept at -80°C.[2]
Disposal Plan
Proper disposal of waste containing this compound is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Disposal Procedure |
| Contaminated Sharps | Puncture-resistant sharps container | When the container is three-quarters full, it should be closed and placed in an "infectious waste" container for autoclaving or incineration.[3] Sharps containers must not be disposed of in landfills.[3] |
| Solid Waste (Gloves, Gowns, etc.) | Designated "infectious waste" or "hazardous chemical waste" containers | All biohazardous waste should be placed in specially marked containers, separate from non-infectious waste.[3] These containers should be rigid plastic or metal with covers.[3] Incineration is the preferred method for disposal. |
| Liquid Waste (Unused solutions, contaminated media) | Leak-proof, tightly sealed hazardous waste container | Decontaminate with a suitable chemical disinfectant if appropriate, following institutional guidelines. Pour the decontaminated solution into a container for autoclaving or incineration.[3] |
All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
In the event of accidental exposure to this compound, immediate action is necessary. Overdoses of antimalarial drugs can be fatal and constitute a medical emergency.[4]
Emergency Response Plan:
| Type of Exposure | Immediate Action | Follow-up |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. | Seek immediate medical attention. |
| Spillage | Prevent further leakage.[2] Cover the spill with an absorbent material. Clean the area with a suitable decontaminating solution. Wear appropriate PPE during cleanup.[2] | Dispose of all cleanup materials as hazardous waste. |
It is imperative to report all exposures to your supervisor and the institutional EHS department. Any individual who experiences a fever or flu-like symptoms after potential exposure should seek immediate medical diagnosis and treatment, informing medical personnel of the possible exposure to an antimalarial agent.[5]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
